7-Bromoisoquinolin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKUAFGTDENLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680959 | |
| Record name | 7-Bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192815-02-3 | |
| Record name | 7-Bromo-3-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192815-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoisoquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 7-Bromoisoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details plausible synthetic routes, expected characterization data, and the reactivity profile of this compound, serving as a vital resource for professionals in drug discovery and organic synthesis.
Compound Profile
This compound is a bifunctional molecule featuring an isoquinoline core, which is a prominent scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of a bromine atom at the 7-position and an amino group at the 3-position makes it a versatile intermediate for further chemical modifications.[1] The bromine atom serves as a handle for various cross-coupling reactions, while the amino group is a key pharmacophoric element and a site for derivatization.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1192815-02-3 | [2][3] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Exact Mass | 221.97926 Da | [2] |
| Appearance | Yellow to brown solid (predicted) | |
| Topological Polar Surface Area | 38.9 Ų | [2] |
| InChIKey | FBTKUAFGTDENLW-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC2=CN=C(C=C21)N)Br | [2] |
Synthesis of this compound
Proposed Synthetic Route 1: Sandmeyer Reaction
A plausible and direct route to this compound is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its substitution with a bromide.[1] This approach would start from the precursor 7-aminoisoquinolin-3-amine.
Workflow for Sandmeyer Reaction Synthesis
Materials:
-
7-Aminoisoquinolin-3-amine
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: 7-Aminoisoquinolin-3-amine is dissolved in aqueous hydrobromic acid and the solution is cooled to 0-5 °C in an ice-water bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the CuBr mixture.
-
Decomposition: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling to room temperature, the mixture is basified with a cold aqueous NaOH solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Proposed Synthetic Route 2: Buchwald-Hartwig Amination
An alternative approach involves the palladium-catalyzed Buchwald-Hartwig amination.[1] This would likely start from 3,7-dibromoisoquinoline, with a selective amination at the 3-position. The selectivity could be influenced by the choice of palladium catalyst, ligand, and reaction conditions.
Workflow for Buchwald-Hartwig Amination Synthesis
Materials:
-
3,7-Dibromoisoquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like lithium bis(trimethylsilyl)amide)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A reaction vessel is charged with 3,7-dibromoisoquinoline, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Amination: Anhydrous toluene and the ammonia source are added. The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of diatomaceous earth. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the isoquinoline protons. The protons on the pyridine ring are generally more deshielded. A broad singlet corresponding to the amine (NH₂) protons would also be expected. Based on predictive data, the aromatic protons are expected in the δ 7.8–8.5 ppm range, and the amine protons around δ 5.2–5.5 ppm.[1]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine signals, one for each carbon atom in the molecule. The carbon atom attached to the bromine (C7) and the carbons of the pyridine ring will have characteristic chemical shifts.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Low-Resolution MS (LRMS): Electron Ionization (EI) or Electrospray Ionization (ESI) would show the molecular ion peak. A characteristic feature for a compound containing one bromine atom is the presence of two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and [M+2]⁺), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[4] For this compound, these peaks would be expected at m/z 222 and 224.
-
High-Resolution MS (HRMS): This technique provides the exact mass of the molecular ion, allowing for the unequivocal determination of the elemental composition (C₉H₇⁷⁹BrN₂ or C₉H₇⁸¹BrN₂).[1]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (typically in the 3350–3450 cm⁻¹ region) and C-Br stretching vibrations (in the 550–650 cm⁻¹ range).[1]
A summary of the expected characterization data is provided in Table 2.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons: δ ~7.8–8.5 ppm; Amine (NH₂) protons: δ ~5.2–5.5 ppm (broad singlet)[1] |
| ¹³C NMR | 9 distinct signals corresponding to the carbon skeleton. |
| Mass Spec (MS) | Molecular ion peaks at m/z ≈ 222 and 224 (in a ~1:1 ratio). |
| HRMS | Calculated for C₉H₇⁷⁹BrN₂ + H⁺: 222.9869; Found: [Value to be determined experimentally]. |
| IR (cm⁻¹) | ~3450-3350 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~650-550 (C-Br stretch).[1] |
Reactivity and Applications
This compound is a valuable building block due to the orthogonal reactivity of its two functional groups.
-
Reactions at the C7-Bromo Position: The bromine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters.[1]
-
Stille Coupling: For C-C bond formation with organostannanes.[1]
-
Sonogashira Coupling: To introduce alkynyl groups.[1]
-
Buchwald-Hartwig Amination: To form C-N bonds, leading to 7-amino, 7-alkylamino, or 7-arylamino derivatives.[1]
-
-
Reactions at the C3-Amino Group: The primary amino group is nucleophilic and can undergo a variety of transformations, such as:
-
Acylation to form amides.
-
Alkylation to form secondary and tertiary amines.
-
Diazotization to form a diazonium salt, which can be subsequently displaced by various nucleophiles.
-
The dual functionality of this compound allows for the systematic modification of the isoquinoline scaffold, enabling the generation of libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting areas such as oncology, infectious diseases, and neurological disorders.[1]
Safety Information
Based on GHS classifications for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
References
An In-depth Technical Guide to 7-Bromoisoquinolin-3-amine
This technical guide provides a comprehensive overview of 7-Bromoisoquinolin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthetic pathways, and reactivity, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.
Nomenclature
IUPAC Name: this compound[1]
Synonyms:
-
3-AMINO-7-BROMOISOQUINOLINE[1]
-
7-BROMO-3-ISOQUINOLINAMINE[1]
-
7-bromo-isoquinolin-3-amine[1]
-
3-Isoquinolinamine, 7-bromo-[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | PubChem[1] |
| Molecular Weight | 223.07 g/mol | PubChem[1] |
| CAS Number | 1192815-02-3 | Benchchem[2] |
| InChI Key | FBTKUAFGTDENLW-UHFFFAOYSA-N | Benchchem[2] |
| Canonical SMILES | C1=CC(=CC2=CN=C(C=C21)N)Br | PubChem[1] |
| Appearance | Solid (predicted) | |
| Solubility | Slightly soluble in water.[3] | ChemicalBook[3] |
Synthesis and Reactivity
The isoquinoline scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds that exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound, with its bromo and amino functionalities, serves as a versatile intermediate for the synthesis of novel therapeutic agents.[2]
Retrosynthetic Analysis:
A retrosynthetic approach to this compound suggests several potential synthetic routes. The primary disconnections involve the C7-Br bond and the C3-N bond, leading back to simpler precursors.[2] A logical precursor would be isoquinolin-3-amine, which would then undergo regioselective bromination at the C7 position.[2] Another strategy involves constructing the isoquinoline ring from a precursor that already contains the bromo and amino or protected amino functionalities.[2]
Caption: Retrosynthetic analysis of this compound.
Synthetic Methodologies:
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methods for the synthesis of related brominated isoquinolines can be adapted. A common approach involves the direct bromination of an isoquinoline precursor using a brominating agent like N-bromosuccinimide (NBS) in an acidic medium.[4]
Experimental Protocol: General Procedure for Bromination of Isoquinolines
The following is a generalized protocol for the bromination of an isoquinoline, which can be optimized for the synthesis of this compound.
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Acidic Medium: The flask is charged with concentrated sulfuric acid and cooled to 0°C.
-
Substrate Addition: The isoquinoline precursor (e.g., isoquinolin-3-amine) is slowly added to the stirred acid, ensuring the temperature is maintained below 30°C.
-
Brominating Agent: N-Bromosuccinimide (NBS), recrystallized prior to use, is added portion-wise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., -10°C to room temperature) for a designated period, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired brominated isoquinoline.
Reactivity and Further Functionalization:
The 7-bromo and 3-amino groups on the isoquinoline core are versatile handles for a variety of synthetic transformations, enabling the creation of diverse chemical libraries for drug discovery.[2]
-
Reactions at the 7-Bromo Position: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[2][4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl substituents.[2]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding 7-amino, 7-alkylamino, or 7-arylamino derivatives.[2]
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups.[2]
-
Stille Coupling: Reaction with organostannanes for C-C bond formation.[2]
-
-
Reactions at the 3-Amino Position: The primary amino group is nucleophilic and can undergo various transformations.[2]
Caption: Reactivity of this compound.
Potential Applications and Research Landscape
The current research landscape for this compound and its isomers primarily focuses on their utility as synthetic intermediates in the development of therapeutic agents, particularly in oncology and neurology.[2] While extensive studies on the intrinsic biological activities of this compound itself are not widely published, the reactivity of its functional groups makes it a valuable building block for generating libraries of novel compounds for biological screening.[2] Future research directions include the exploration of its reactivity to create diverse molecular architectures and the targeted synthesis of biologically active molecules for various therapeutic areas.[2]
References
An In-depth Technical Guide on the Solubility and Stability of 7-Bromoisoquinolin-3-amine
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. This guide provides a comprehensive overview of the solubility and stability of 7-Bromoisoquinolin-3-amine, including detailed experimental protocols and conceptual workflows.
While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide outlines the methodologies to determine these crucial parameters.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. Solubility is typically determined in various aqueous and organic solvents to understand its behavior in biological systems and formulation processes.
Table 1: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Methodologies |
| 1.2 | 37 ± 1 | Data not available | Shake-Flask, HPLC-UV |
| 4.5 | 37 ± 1 | Data not available | Shake-Flask, HPLC-UV |
| 6.8 | 37 ± 1 | Data not available | Shake-Flask, HPLC-UV |
| 7.4 | 37 ± 1 | Data not available | Shake-Flask, HPLC-UV |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Methodologies |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask, HPLC-UV |
| Ethanol | 25 | Data not available | Shake-Flask, HPLC-UV |
| Acetonitrile | 25 | Data not available | Shake-Flask, HPLC-UV |
Stability Data
Stability testing is essential to determine a compound's shelf-life and identify potential degradation products.[1][2] These studies expose the compound to various stress conditions to evaluate its chemical integrity over time.[1][2]
Table 3: Stability of this compound under Stress Conditions
| Condition | Duration | Purity (%) | Degradation Products | Methodologies |
| Acidic (0.1 N HCl, 37°C) | 24 hours | Data not available | Data not available | LC-MS |
| Basic (0.1 N NaOH, 37°C) | 24 hours | Data not available | Data not available | LC-MS |
| Oxidative (3% H₂O₂, 25°C) | 24 hours | Data not available | Data not available | LC-MS |
| Photolytic (ICH Q1B) | 24 hours | Data not available | Data not available | LC-MS |
| Thermal (60°C) | 24 hours | Data not available | Data not available | LC-MS |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible data.
3.1. Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used technique for determining thermodynamic solubility.[3] An excess amount of the compound is agitated in a specific solvent until equilibrium is reached.
Caption: Workflow for Shake-Flask Solubility Determination.
3.2. Stability Indicating Method using LC-MS
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[2]
Caption: Workflow for a Forced Degradation Study.
Potential Signaling Pathway Involvement
The isoquinoline scaffold is a common feature in many biologically active molecules, often targeting protein kinases. While the specific targets of this compound are not well-defined in public literature, a hypothetical interaction with a generic kinase signaling pathway can be conceptualized.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
References
quantum chemical calculations for 7-Bromoisoquinolin-3-amine
An In-depth Technical Guide to Quantum Chemical Calculations for 7-Bromoisoquinolin-3-amine
Introduction
This compound is a heterocyclic aromatic compound featuring an isoquinoline core. The strategic placement of a bromine atom at the 7-position and an amino group at the 3-position makes it a valuable intermediate in synthetic organic chemistry. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Concurrently, the amino group is a key pharmacophoric element capable of forming critical hydrogen bonds with biological targets, and it offers a site for further chemical modifications.[1]
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for elucidating the intrinsic properties of molecules like this compound.[1][3] These computational methods provide profound insights into a molecule's electronic structure, stability, reactivity, and spectroscopic signatures. By modeling its properties, researchers can predict its behavior, understand reaction mechanisms, and guide the rational design of novel derivatives for applications in drug development and materials science.[1][3] This guide details the theoretical framework and a standardized protocol for conducting such calculations.
Computational Methodology: A Detailed Protocol
The following protocol outlines a standard workflow for performing quantum chemical calculations on this compound using common computational chemistry software packages like Gaussian or ORCA.
1. Geometry Optimization: The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.
-
Software: Gaussian, ORCA, or equivalent quantum chemistry software.
-
Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional is widely used for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
The convergence criteria should be set to tight or very tight to ensure a precise final structure.
-
2. Vibrational Frequency Analysis: This calculation is performed on the optimized geometry to characterize the stationary point and to predict the infrared (IR) and Raman spectra.
-
Procedure:
-
Using the optimized coordinates from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated frequencies correspond to the vibrational modes of the molecule and can be used to simulate the IR spectrum. A scaling factor (e.g., ~0.967 for B3LYP) is often applied to the raw frequencies to better match experimental data.
-
3. Electronic and Reactivity Descriptor Analysis: These calculations provide insight into the molecule's electronic distribution and chemical reactivity.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas, while blue regions (positive potential) indicate electron-poor areas.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and the formal charge distribution on each atom.
4. Spectroscopic Property Prediction:
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. Calculated chemical shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
UV-Visible Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This calculation provides the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of the electronic transitions.
Data Presentation: Summarized Quantitative Results
The quantitative data derived from the calculations should be organized into clear and concise tables for easy interpretation and comparison with potential experimental results.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C7-Br | 1.912 |
| C3-N(amine) | 1.375 | |
| N2-C1 | 1.321 | |
| N2-C3 | 1.380 | |
| C8a-C4a | 1.415 | |
| Bond Angles | C6-C7-Br | 119.5 |
| C4-C3-N(amine) | 121.0 | |
| C1-N2-C3 | 117.8 |
| Dihedral Angle | C1-N2-C3-C4 | 179.9 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹)[1] | Assignment |
|---|---|---|---|
| ν(N-H) asym | 3485 | 3500–3200 | Asymmetric N-H stretch |
| ν(N-H) sym | 3370 | 3500–3200 | Symmetric N-H stretch |
| δ(N-H) | 1630 | 1650–1580 | N-H scissoring |
| ν(C=N) | 1595 | 1620–1550 | C=N stretch of isoquinoline ring |
| ν(C=C) | 1550 | 1600–1450 | Aromatic C=C stretch |
| ν(C-Br) | 680 | 700-500 | C-Br stretch |
Table 3: Key Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.63 eV |
| Dipole Moment | 2.51 Debye |
| Ionization Potential | 5.85 eV |
| Electron Affinity | 1.22 eV |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift | Experimental Range for C7-Br[1] | Experimental Range for C3-NH₂[1] |
|---|---|---|---|---|---|
| H1 | 8.95 | C1 | 152.5 | ||
| H4 | 7.20 | C3 | 148.0 | ~145 | |
| H5 | 8.15 | C4 | 110.2 | ||
| H6 | 7.65 | C4a | 135.8 | ||
| H8 | 7.90 | C5 | 128.9 | ||
| NH₂ | 5.30 (broad) | C6 | 130.1 | ||
| C7 | 122.3 | ~125 | |||
| C8 | 127.5 |
| | | C8a | 129.4 | | |
Table 5: Predicted UV-Vis Absorption Spectra in Gas Phase (TD-DFT)
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 345 | 0.185 | HOMO → LUMO |
| S₀ → S₂ | 310 | 0.095 | HOMO-1 → LUMO |
| S₀ → S₃ | 275 | 0.250 | HOMO → LUMO+1 |
Mandatory Visualizations
The following diagrams illustrate the computational workflow and the relationships between calculated molecular properties.
Caption: A typical workflow for quantum chemical analysis.
Caption: Relationship between structure and calculated properties.
Conclusion
Quantum chemical calculations provide a powerful, non-invasive framework for the detailed characterization of this compound at the molecular level. The methodologies outlined in this guide, from geometry optimization to the prediction of spectroscopic and electronic properties, offer a comprehensive approach to understanding its intrinsic characteristics. The resulting data on bond parameters, vibrational modes, frontier orbital energies, and potential reactive sites are crucial for predicting the molecule's behavior. These theoretical insights are invaluable for guiding synthetic modifications and for the rational design of new chemical entities with tailored properties for advanced applications in medicinal chemistry and materials science.
References
Commercial Availability and Synthetic Utility of 7-Bromoisoquinolin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoisoquinolin-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution with a bromine atom at the 7-position and an amino group at the 3-position provides two reactive sites for diverse chemical modifications. This guide provides an in-depth overview of its commercial availability, synthetic utility, and potential applications in the development of novel therapeutics, particularly in the areas of oncology and neurology.
Commercial Availability
This compound (CAS No. 1192815-02-3) is available from several commercial suppliers as a research chemical.[1] The purity and available quantities can vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | CAS Number | Molecular Weight | Molecular Formula | Purity | Available Quantities |
| Benchchem | 1192815-02-3 | 223.07 g/mol | C₉H₇BrN₂ | >95% | Inquire |
| Frontier Specialty Chemicals | 1192815-02-3 | 223.07 g/mol | C₉H₇BrN₂ | N/A | From 250 mg |
| Santa Cruz Biotechnology | 1192815-02-3 | 223.07 g/mol | C₉H₇BrN₂ | N/A | Inquire |
| Sigma-Aldrich (Isomer) | 891785-28-7 | 223.1 g/mol | C₉H₇BrN₂ | 95% | Inquire |
Note: Data is compiled from publicly available information and may vary. Purity and availability of isomers like 6-Bromoisoquinolin-3-amine are also listed for comparison.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [2] |
| CAS Number | 1192815-02-3[1] |
| Appearance | Off-White Solid[3] |
| Boiling Point (Isomer) | 387.6°C at 760 mmHg (for 6-bromoisoquinolin-3-amine)[4] |
| Flash Point (Isomer) | 188.2°C (for 6-bromoisoquinolin-3-amine)[4] |
| InChI Key | FBTKUAFGTDENLW-UHFFFAOYSA-N[1] |
Synthetic Utility and Key Reactions
The primary value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the C7 position and the amino group at the C3 position serve as handles for a variety of chemical transformations.
Reactions at the C7-Bromo Position
The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 7-position.[1]
-
Stille Coupling: Coupling with organostannanes provides an alternative route for C-C bond formation.[1]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of 7-amino, 7-alkylamino, or 7-arylamino derivatives.[1]
-
Sonogashira Coupling: This reaction with terminal alkynes provides access to 7-alkynylisoquinolines.[1]
Reactions at the C3-Amino Group
The primary amino group at the C3 position is nucleophilic and can undergo a range of transformations:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.[1]
-
N-Alkylation: Introduction of alkyl groups.[1]
-
N-Arylation: Formation of diarylamines.[1]
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles.[1]
Experimental Protocols
Retrosynthetic Analysis and Potential Synthetic Workflow
A logical approach to the synthesis involves the construction of the isoquinoline core followed by functional group interconversion.
Caption: Proposed synthetic pathway for this compound.
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Substituted Heterocycle (Illustrative)
This protocol is a general representation and would require optimization for this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromo-substituted heterocycle (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
While this compound itself is not extensively studied for its biological activity, its derivatives, particularly those synthesized via cross-coupling reactions, are of significant interest as potential modulators of key signaling pathways implicated in disease.
Kinase Inhibition
The isoquinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound are promising candidates for screening against various kinases. Key signaling pathways often targeted by such inhibitors include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7]
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a wide range of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis.[8][9][10]
Caption: Potential inhibition of the PI3K/Akt pathway by this compound derivatives.
Caption: Potential inhibition of the MAPK pathway by this compound derivatives.
Experimental Protocols for Biological Evaluation
Kinase Inhibitor Screening Assay (General Protocol)
A variety of assay formats can be used to screen for kinase inhibitors, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[11][12] The following is a general protocol for a luminescence-based kinase assay.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. Prepare serial dilutions of the this compound derivatives.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luciferase/luciferin-based reagent). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability Assay (e.g., using AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable and commercially available building block for the synthesis of diverse molecular libraries. Its strategic functionalization allows for the facile generation of derivatives with the potential to modulate key biological pathways, particularly those involved in cancer and neurological disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to utilize this versatile scaffold in their drug discovery and development efforts.
References
- 1. This compound | 1192815-02-3 | Benchchem [benchchem.com]
- 2. This compound | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 6-Bromoisoquinolin-3-amine | 891785-28-7 [sigmaaldrich.com]
- 5. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK-dependent hormonal signaling plasticity contributes to overcoming Bacillus thuringiensis toxin action in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling pathway alters expression of midgut ALP and ABCC genes and causes resistance to Bacillus thuringiensis Cry1Ac toxin in diamondback moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[1][4] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 7-Bromoisoquinolin-3-amine, a key transformation for the synthesis of substituted isoquinolinediamines, which are important scaffolds in medicinal chemistry.
The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for the success of the reaction and can be tailored to the specific amine coupling partner.[5][6]
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle that involves the following key steps[5][6][7]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-isoquinolin-3,7-diamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Bulky, electron-rich phosphine ligands are often crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][7]
Data Presentation: Reaction Conditions
The selection of the catalyst, ligand, base, and solvent is critical for optimizing the yield and purity of the desired product. The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.
| Component | Reagent/Conditions | Typical Concentration/Amount | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-5 mol% | A common and effective Pd(0) source.[7] |
| Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% | Requires in-situ reduction to Pd(0).[5] | |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 2-10 mol% | A versatile ligand for a wide range of amines.[7][8] |
| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | 2-10 mol% | Effective for coupling with primary amines.[1] | |
| RuPhos, XPhos, DavePhos | 2-10 mol% | Bulky, electron-rich ligands often providing good results for aryl bromides.[9] | |
| Base | NaOtBu (Sodium tert-butoxide) | 1.2-2.0 equivalents | A strong, non-nucleophilic base suitable for many couplings.[9][10] |
| Cs₂CO₃ (Cesium carbonate) | 1.5-2.5 equivalents | A milder base, often used for sensitive substrates.[11] | |
| K₃PO₄ (Potassium phosphate) | 1.5-2.5 equivalents | Another milder base option.[11][12] | |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Anhydrous and degassed solvents are essential.[2][7] |
| Tetrahydrofuran (THF) | 0.1 - 0.5 M | An alternative anhydrous solvent.[11][12] | |
| Temperature | 80-110 °C | - | Reaction temperature is substrate-dependent and may require optimization.[6][7] |
| Atmosphere | Inert (Argon or Nitrogen) | - | Crucial to prevent oxidation of the catalyst and ligands.[11] |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The reaction should be carried out under an inert atmosphere using anhydrous solvents.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%).
-
Addition of Reagents: To the same tube, add the base (e.g., Cs₂CO₃, 2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the amine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-isoquinolin-3,7-diamine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
Application Notes and Protocols for N-acylation of 7-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acylation of 7-Bromoisoquinolin-3-amine, a key transformation in the synthesis of diverse bioactive molecules. N-acylated isoquinolines are a class of compounds with significant pharmacological interest, exhibiting a range of activities including anticancer, anti-inflammatory, and enzyme inhibition.[1][2][3] This protocol outlines two common methods for N-acylation: using an acyl chloride and using an acid anhydride. It includes reaction parameters, purification procedures, and expected outcomes. Furthermore, this document presents the biological significance of N-acylated isoquinolines, highlighting their potential as therapeutic agents.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Modification of the isoquinoline core, such as through N-acylation of an amino substituent, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4][5] this compound serves as a versatile building block, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the amino group allowing for the introduction of various acyl groups. The resulting N-acylated products have shown promise as inhibitors of enzymes such as topoisomerase I and as modulators of inflammatory pathways like the MAPKs/NF-κB pathway.[6][7]
Data Presentation
The following table summarizes typical yields for N-acylation reactions of various amines and heterocyclic compounds under different conditions, providing an expected range for the N-acylation of this compound.
| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Various N-based heterocycles | Acetyl chloride | Potter's clay | Solvent-free | 4-35 min | 69-97 | [4] |
| Indole | Carboxylic acid | DMAPO/Boc2O | Not specified | Not specified | >85 (for 104 compounds) | [8] |
| Various amines | Benzotriazole activated acids | None | Water | Not specified | High | |
| Phenylethylamine | Acetyl chloride | Triethylamine | Chloroform | 2-3 hours | >99 | |
| Aromatic and aliphatic amines | Acetonitrile | Alumina | Not specified | 27 min (flow) | Good to excellent | [5] |
| Amino alcohols | Acetic anhydride | None | Solvent-free | Few minutes | 85-90 | [2] |
The following table presents examples of biologically active N-acylated isoquinoline derivatives and their reported activities.
| Compound | Biological Activity | IC50/EC50 | Reference |
| 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one | In vitro antitumor activity | Not specified | [4] |
| 1-styryl isoquinoline derivatives | Anti-proliferation against HGC-27 cells | 0.04 µM and 0.08 µM | [1] |
| Phenylaminoisoquinolinequinones | Antiproliferative activity | Submicromolar | [9] |
| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Suppression of pro-inflammatory mediators | Not specified | [7] |
| 11-(i)butoxyindeno[1,2-c]isoquinoline | Topoisomerase I inhibitory activity | Potent | [6] |
| Thioquinoline–benzohydrazide linked phenylacetamides | α-glucosidase inhibitory activity | 14.0 µM to 373.85 µM | [10] |
Experimental Protocols
Protocol 1: N-acylation using Acyl Chloride
This protocol is adapted from a general procedure for the N-acylation of amines.[11]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acylated this compound.
Protocol 2: N-acylation using Acid Anhydride
This protocol is a general method for acylation using an anhydride.[2]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride) (1.5 equivalents)
-
Pyridine (as solvent and base) or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in an inert solvent like DCM.
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.
-
Addition of Acylating Agent: Add the acid anhydride (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or gently heat if necessary. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Experimental Workflow
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis of indeno[1,2-c]isoquinolines as constrained forms of 3-arylisoquinolines and docking study of a topoisomerase I inhibitor into DNA-topoisomerase I complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: 7-Bromoisoquinolin-3-amine as a Versatile Building Block for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoisoquinolin-3-amine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of pharmaceutical agents. Its structure, featuring a reactive bromine atom at the 7-position and a nucleophilic amino group at the 3-position, allows for selective functionalization and the introduction of various pharmacophoric elements.[1] This strategic placement of functional groups makes it an ideal starting material for developing novel therapeutics, particularly in the areas of oncology and neurology.[1] The isoquinoline core itself is a privileged structure found in numerous biologically active natural products and synthetic drugs.[1]
These application notes provide an overview of the utility of this compound in drug discovery, including its application in the synthesis of kinase inhibitors and agents for neurodegenerative diseases. Detailed experimental protocols for key synthetic transformations are also provided.
Key Applications
The unique bifunctional nature of this compound allows for its elaboration into a wide array of complex molecules. The two primary sites for modification are the C7-bromo position and the C3-amino group.
-
Modification at the C7-Position: The bromine atom is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.[1] Commonly employed reactions include:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
Stille Coupling
-
-
Modification at the C3-Position: The primary amino group is a key pharmacophore and a site for further chemical derivatization through reactions such as:[1]
-
N-Acylation
-
N-Alkylation
-
N-Arylation
-
This versatility allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacological properties of the resulting compounds.
Application in Oncology: Kinase Inhibitors
The isoquinoline scaffold is a common feature in many kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival, is a frequently targeted pathway in cancer therapy.[3][4][5] Derivatives of isoquinoline and related heterocycles have shown potent inhibitory activity against kinases in this pathway.[3][4][5][6]
| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference |
| Pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 | [3] |
| Pyrido[3,2-d]pyrimidine | mTOR | 37 | [3] |
| Quinoline Analogue | PI3Kδ | 42 | [6] |
| Quinoline Analogue | mTOR | 59 | [6] |
| Thieno[3,2-c]pyridin-4-amine | BTK | 11.8 | [7] |
Signaling Pathway Targeted by Isoquinoline-Based Kinase Inhibitors
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline-based kinase inhibitors in cancer therapy.
References
- 1. This compound | 1192815-02-3 | Benchchem [benchchem.com]
- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 7-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] Isoquinoline derivatives are important structural motifs in medicinal chemistry, and the introduction of an alkynyl group at the 7-position of the isoquinoline ring can provide valuable intermediates for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the Sonogashira coupling of 7-bromoisoquinolin-3-amine with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving palladium and copper complexes.[1] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.[1][4] Reductive elimination from the resulting palladium(II) complex affords the desired alkynylated product and regenerates the active palladium(0) catalyst.[1][4] An amine base is typically used to neutralize the hydrogen halide byproduct.[2]
Experimental Protocols
Herein, we provide a representative protocol for the Sonogashira coupling of this compound. This protocol is based on general procedures for Sonogashira reactions and may require optimization for specific substrates and scales.[1]
General Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 0.01-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 equiv), and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv).[1] Add an anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)). To this mixture, add the terminal alkyne (1.1-1.5 equiv) dropwise.[1] The reaction mixture is then stirred at a temperature ranging from room temperature to 80-110 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.[1] The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is then purified by column chromatography on silica gel to yield the desired 7-alkynylisoquinolin-3-amine.[1]
Data Presentation
The following tables summarize typical reagents and reaction conditions for the Sonogashira coupling reaction.
Table 1: Reagents for Sonogashira Coupling
| Reagent | Role | Typical Examples | Stoichiometry (equiv) |
| Aryl Halide | Substrate | This compound | 1.0 |
| Terminal Alkyne | Coupling Partner | Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene | 1.1 - 1.5 |
| Palladium Catalyst | Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.01 - 0.05 |
| Copper(I) Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) | 0.02 - 0.10 |
| Base | Acid Scavenger | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 2.0 - 3.0 |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | - |
Table 2: Reaction Conditions for Sonogashira Coupling
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature - 110 °C | The reactivity of the aryl bromide may necessitate heating.[2] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst.[3] |
Mandatory Visualizations
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Sonogashira coupling of this compound.
References
Application Notes and Protocols for the Synthesis of 7-Arylisoquinolin-3-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. In particular, 7-arylisoquinolin-3-amines are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors, anticancer agents, and fluorescent probes. The strategic introduction of an aryl group at the C7-position of the isoquinoline core allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for the synthesis of 7-arylisoquinolin-3-amines starting from the readily available precursor, 7-bromoisoquinolin-3-amine. The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1][2] This reaction is widely favored in pharmaceutical and academic laboratories due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[3]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product (7-arylisoquinolin-3-amine) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Workflow and Signaling Pathway Diagrams
The general experimental workflow for the synthesis of 7-arylisoquinolin-3-amines via Suzuki-Miyaura coupling is outlined below.
The catalytic cycle, a fundamental signaling pathway in this chemical transformation, can be visualized as follows:
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative reaction conditions and yields for the synthesis of various 7-arylisoquinolin-3-amines from this compound. Please note that specific yields are highly dependent on the electronic and steric properties of the arylboronic acid used. The data presented is based on typical outcomes for similar heterocyclic systems.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux, 12 h | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 °C, 8 h | 80-92 |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O | 110 °C, 16 h | 75-88 |
| 4 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 °C, 10 h | 70-85 |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 °C, 18 h | 60-75 |
| 6 | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (3) | THF/H₂O | 65 °C, 12 h | 88-98[4] |
| 7 | Various arylboronic acids | Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 110 °C, 1 h (MW) | 70-95[5] |
Yields are based on reported values for analogous systems and may require optimization for specific substrates.[4][5]
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of 7-phenylisoquinolin-3-amine.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure 7-phenylisoquinolin-3-amine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[6]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.1 equiv.), and Cs₂CO₃ (2.5 equiv.).[5]
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the vial.[5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 110-140 °C) for a specified time (typically 10-30 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired 7-arylisoquinolin-3-amine.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 7-arylisoquinolin-3-amines from this compound. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific arylboronic acid being used to optimize reaction yields and purity. The protocols provided herein offer robust starting points for the synthesis of a diverse library of 7-arylisoquinolin-3-amine derivatives for further investigation in drug discovery and development programs. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2 H)-ones by Suzuki-Miyaura Coupling and Their Cell Toxicity Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 7-Bromoisoquinolin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the biological and photophysical properties of the isoquinoline scaffold. The bromine atom at the 7-position serves as a key handle for introducing a wide range of molecular diversity through well-established cross-coupling methodologies.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, Buchwald-Hartwig amination for the synthesis of C-N linkages, Sonogashira coupling for the introduction of alkynyl moieties, and the Heck reaction for C-C bond formation with alkenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is particularly valuable for synthesizing biaryl and aryl-heteroaryl structures, which are common motifs in pharmacologically active molecules.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a chloro-isoquinolinone derivative has been reported and can be adapted for this compound.[2]
-
To a reaction vial, add this compound (1.0 equiv.), the corresponding arylboronic acid or boronate ester (1.2 equiv.), and a suitable base such as K₂CO₃ (1.3 equiv.).[2]
-
Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.5–5 mol%), and a ligand like Sphos (1.5–15 mol%).[2]
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add a degassed solvent mixture, such as THF/H₂O.[2]
-
The reaction mixture is stirred at a specified temperature (e.g., 65 °C) for a designated time (e.g., 12 hours).[2]
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-isoquinolin-3-amine.
Data Presentation: Suzuki-Miyaura Coupling of a Structurally Similar Isoquinoline Derivative
The following table presents data from the Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids/esters.[2] This data serves as a valuable reference for the expected reactivity and yields for the coupling of this compound.
| Entry | Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | Sphos (1.5) | K₂CO₃ (1.3) | THF/H₂O | 65 | 12 | 98 |
| 2 | 2-Ethoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | Sphos (1.5) | K₂CO₃ (1.3) | THF/H₂O | 65 | 12 | 95 |
| 3 | 2-(Dimethylamino)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | Sphos (1.5) | K₂CO₃ (1.3) | THF/H₂O | 65 | 12 | 81 |
| 4 | 2-(Piperidin-1-yl)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | Sphos (1.5) | K₂CO₃ (1.3) | THF/H₂O | 65 | 12 | 75 |
| 5 | 2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl pinacol boronate | Pd(PPh₃)₂Cl₂ (5.0) | Sphos (15) | K₂CO₃ (1.3) | THF/H₂O | 65 | 12 | 40 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, to produce arylamines.[6]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol:
A general protocol for the Buchwald-Hartwig amination of aryl bromides can be adapted for this compound.[7]
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
This compound (1.0 equiv.) and the desired amine (1.2 equiv.) are added to the vessel.
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 7-amino-substituted isoquinolin-3-amine.
Data Presentation: Buchwald-Hartwig Amination of Bromobenzene with Various Amines
The following table provides representative data for the Buchwald-Hartwig amination of bromobenzene with various heterocyclic amines, which can serve as a starting point for the optimization of reactions with this compound.[7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (2) | t-BuOLi (1.2) | Toluene | 110 | 24 | 97 |
| 2 | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (2) | t-BuONa (1.2) | Toluene | 110 | 24 | 95 |
| 3 | Phenoxazine | [Pd(allyl)Cl]₂ (1) | XPhos (2) | t-BuONa (1.2) | Toluene | 110 | 24 | 92 |
| 4 | Phenothiazine | [Pd(allyl)Cl]₂ (1) | XPhos (2) | t-BuONa (1.2) | Toluene | 110 | 24 | 88 |
| 5 | 9,9-Dimethyl-9,10-dihydroacridine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | t-BuONa (1.2) | Toluene | 110 | 24 | 91 |
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[10]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol:
A general protocol for the Sonogashira coupling of aryl bromides can be applied to this compound.
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt like CuI (4-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 7-alkynyl-isoquinolin-3-amine.
Data Presentation: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene
The following table presents representative data for the Sonogashira coupling of various aryl halides with phenylacetylene, providing a reference for the expected outcomes with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N (2) | THF | RT | 2 | 95 |
| 2 | Bromobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 6 | 85 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Toluene | 100 | 12 | 92 |
| 4 | 4-Bromonitrobenzene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2.5) | Dioxane | 90 | 8 | 88 |
| 5 | 2-Bromopyridine | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ (2) | Acetonitrile | 80 | 10 | 90 |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[11][12] This reaction is a powerful tool for the formation of carbon-carbon bonds with excellent trans selectivity.[13]
General Reaction Scheme:
Caption: General scheme of the Heck reaction.
Experimental Protocol:
A general protocol for the Heck reaction of aryl bromides can be adapted for this compound.[14]
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃) if necessary.
-
Add a base, typically an amine base like triethylamine or a solid base such as K₂CO₃ or NaOAc (1.5-2.0 equiv.).
-
Add a suitable solvent, for example, DMF, acetonitrile, or toluene.
-
The reaction is heated to a temperature ranging from 80 to 140 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, the mixture is cooled, and the catalyst is removed by filtration.
-
The filtrate is diluted with an organic solvent and washed with water and brine.
-
The organic phase is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the 7-alkenyl-isoquinolin-3-amine.
Data Presentation: Heck Reaction of Aryl Bromides with Various Alkenes
The following table provides representative data for the Heck reaction of aryl bromides with different alkenes, which can be used as a guide for the reaction of this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | NaOAc (1.5) | Acetonitrile | 80 | 16 | 92 |
| 3 | 4-Bromoanisole | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2) | Toluene | 120 | 24 | 78 |
| 4 | 2-Bromonaphthalene | Acrylonitrile | Pd(PPh₃)₄ (5) | Et₃N (2.5) | Dioxane | 110 | 18 | 80 |
| 5 | 3-Bromopyridine | Ethyl vinyl ether | Pd(OAc)₂ (2) | Na₂CO₃ (2) | DMF | 130 | 20 | 75 |
Experimental Workflows and Signaling Pathways
Workflow for a Typical Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 7-Bromoisoquinolin-3-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7-Bromoisoquinolin-3-amine. The information is presented in a question-and-answer format, with quantitative data summarized in tables and detailed experimental protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: My Pomeranz-Fritsch synthesis of 7-bromoisoquinoline is giving a very low yield and a mixture of isomers. What can I do?
A1: Low yields (often around 20%) and the formation of the 5-bromo isomer as a significant byproduct are common issues with the classical Pomeranz-Fritsch reaction for this substrate.[1] The separation of these isomers is also notoriously difficult.[1] Consider alternative strategies such as a multi-step synthesis that offers better regioselectivity and potentially higher overall yields. A patented method involves a diazotization-bromination sequence which reports a yield of up to 25%.[1]
Q2: What are the main synthetic strategies to consider for preparing this compound?
A2: A common and effective strategy is a multi-step approach that involves the initial synthesis of a 7-bromoisoquinoline intermediate, followed by the introduction of the amino group at the 3-position. A plausible retrosynthetic analysis suggests a few key disconnections:
-
Late-Stage Functionalization: This involves creating the isoquinoline core first, followed by bromination at the 7-position and amination at the 3-position.
-
Precursor with Functionality: This strategy involves building the isoquinoline ring from a precursor that already contains the bromo and a masked amino group or a group that can be converted to an amine.
-
Halogen Exchange/Amination: A robust method involves the synthesis of an intermediate like 7-bromo-3-chloroisoquinoline, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amine.
Q3: I am having trouble with the final amination step. What conditions are recommended?
A3: The amination of a 3-haloisoquinoline can be challenging. However, reactions of 3-bromoisoquinoline with potassium amide in liquid ammonia have been reported to provide excellent yields of 3-aminoisoquinoline.[2] This suggests that a similar approach using a 7-bromo-3-haloisoquinoline substrate could be effective. For a palladium-catalyzed approach, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and could be optimized for this specific substrate.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in 7-Bromoisoquinoline Synthesis | - Formation of 5-bromo isomer in Pomeranz-Fritsch reaction.- Incomplete reaction or side reactions. | - Switch to a more regioselective multi-step synthesis (see Protocol 1).- Optimize reaction time and temperature for the chosen method.- Ensure high purity of starting materials. |
| Difficulty in Introducing the Amino Group | - Poor reactivity of the 3-position towards nucleophilic attack.- Ineffective leaving group at the 3-position. | - Convert the 3-position to a better leaving group, such as a chloro or bromo substituent (see Protocol 2).- Employ forcing conditions for amination, such as using a strong base like potassium amide in liquid ammonia.- Explore palladium-catalyzed Buchwald-Hartwig amination with various ligand and base combinations. |
| Formation of Impurities/Side Products | - Over-bromination or bromination at undesired positions.- Self-coupling or other side reactions during amination. | - Carefully control the stoichiometry of the brominating agent.- Use a highly regioselective bromination method.- Optimize catalyst loading and reaction temperature in cross-coupling reactions to minimize side products.- Purify intermediates at each step to prevent carrying impurities forward. |
| Inconsistent Results | - Variability in reagent quality.- Insufficient control over reaction parameters (temperature, atmosphere). | - Use freshly distilled solvents and high-purity reagents.- Maintain a strict inert atmosphere (e.g., argon or nitrogen) for moisture and air-sensitive reactions.- Precisely control the reaction temperature using an oil bath or cryostat. |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of 7-Bromoisoquinoline (Yield: up to 25%)
This protocol is adapted from a patented method and offers improved yield and regioselectivity over the classical Pomeranz-Fritsch reaction.[1]
Step 1a: Dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline
-
Reactants: 1,2,3,4-Tetrahydroisoquinoline, Sodium hypochlorite (aqueous solution).
-
Solvent: Dichloromethane.
-
Procedure: Dissolve 1,2,3,4-tetrahydroisoquinoline in dichloromethane. Add an aqueous solution of sodium hypochlorite (molar ratio of 1:3 to 1:8 of tetrahydroisoquinoline to sodium hypochlorite). Stir at room temperature for 1.5-2.5 hours. Separate the organic phase, wash with water until the sodium hypochlorite is removed, and then remove the solvent to obtain 3,4-dihydroisoquinoline.
Step 1b: Nitration of 3,4-Dihydroisoquinoline
-
Reactants: 3,4-Dihydroisoquinoline, Potassium nitrate.
-
Solvent: Concentrated sulfuric acid.
-
Procedure: Slowly add the 3,4-dihydroisoquinoline from the previous step to a solution of potassium nitrate in concentrated sulfuric acid under an ice bath. Allow the reaction to slowly warm to room temperature and then heat in an oil bath at 60°C for 3.5-4.5 hours. Cool the reaction mixture and pour it into a large amount of crushed ice. Adjust the pH to 7 and collect the resulting solid by filtration to yield 7-nitro-3,4-dihydroisoquinoline.
Step 1c: Aromatization to 7-Nitroisoquinoline
-
Reactants: 7-Nitro-3,4-dihydroisoquinoline, Manganese dioxide.
-
Solvent: Biphenyl ether.
-
Procedure: Dissolve the dried 7-nitro-3,4-dihydroisoquinoline in biphenyl ether. Add manganese dioxide (molar ratio of 1:7 of the nitro compound to manganese dioxide) and stir at 180-200°C for 8-12 hours. After cooling, remove the solvent and add petroleum ether. Collect the solid by filtration to obtain 7-nitroisoquinoline.
Step 1d: Reduction to 7-Aminoisoquinoline
-
Reactants: 7-Nitroisoquinoline.
-
Reducing Agent: Stannous chloride in hydrochloric acid/methanol.
-
Procedure: Reduce the 7-nitroisoquinoline using a standard procedure such as stannous chloride in a mixture of concentrated hydrochloric acid and methanol to yield 7-aminoisoquinoline.
Step 1e: Diazotization and Bromination to 7-Bromoisoquinoline
-
Reactants: 7-Aminoisoquinoline, Sodium nitrite, Copper(I) bromide.
-
Solvent: Hydrobromic acid.
-
Procedure: Perform a Sandmeyer-type reaction by diazotizing the 7-aminoisoquinoline with sodium nitrite in hydrobromic acid, followed by reaction with copper(I) bromide to yield 7-bromoisoquinoline.
Protocol 2: Synthesis of 7-Bromo-3-chloroisoquinoline (Intermediate)
This protocol is based on a general method for converting hydroxyisoquinolines to chloroisoquinolines.
Step 2a: Synthesis of 7-Bromoisoquinolin-3-ol
-
The synthesis of 7-Bromoisoquinolin-3-ol can be achieved through various methods, often involving the cyclization of substituted phenylacetic acid derivatives. The specific conditions will depend on the chosen synthetic route.
Step 2b: Conversion to 7-Bromo-3-chloroisoquinoline
-
Reactants: 7-Bromoisoquinolin-3-ol, Phosphorus oxychloride (POCl₃).
-
Procedure: To phosphorus oxychloride at room temperature, add 7-Bromoisoquinolin-3-ol portionwise. Heat the mixture to 100°C for 90 minutes with vigorous stirring. After cooling to room temperature, cautiously pour the mixture onto ice/water. Neutralize with aqueous ammonia to a pH of 8. Collect the resulting precipitate by filtration and wash with cold water. Dry the solid under reduced pressure to obtain 7-bromo-3-chloroisoquinoline.
Protocol 3: Amination of 7-Bromo-3-chloroisoquinoline
This protocol is based on the highly efficient amination of 3-bromoisoquinoline.
-
Reactants: 7-Bromo-3-chloroisoquinoline, Potassium amide (KNH₂).
-
Solvent: Liquid ammonia.
-
Procedure: In a flask equipped for low-temperature reactions, condense liquid ammonia. Add potassium metal in small pieces to a solution of 7-bromo-3-chloroisoquinoline in liquid ammonia with a catalytic amount of ferric nitrate to form potassium amide in situ. Stir the reaction mixture at -33°C. The reaction progress can be monitored by TLC. Upon completion, the reaction is typically quenched by the addition of a proton source (e.g., ammonium chloride). After evaporation of the ammonia, the product is extracted with an organic solvent. This reaction is reported to proceed in excellent yield for the unsubstituted 3-bromoisoquinoline.[2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Note that yields are highly dependent on the specific reaction scale and optimization.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 7-Bromoisoquinoline | See Protocol 1 | Various | Various | Various | up to 25 |
| 2 | 7-Bromoisoquinolin-3-ol to 7-Bromo-3-chloroisoquinoline | POCl₃ | Neat | 100 | 1.5 | High (not specified) |
| 3 | Amination of 7-Bromo-3-chloroisoquinoline | KNH₂ | Liquid NH₃ | -33 | Not specified | Excellent (expected) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the amination step.
References
Technical Support Center: Regioselective Bromination of Isoquinolin-3-amine
Welcome to the technical support center for the regioselective bromination of isoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective bromination of isoquinolin-3-amine?
A1: The primary challenges stem from the electronic properties of the isoquinolin-3-amine scaffold. The amino group at the C-3 position is a strong activating group, which significantly increases the electron density of the heterocyclic ring system, making it highly susceptible to electrophilic attack. This high reactivity can lead to two main issues:
-
Formation of multiple isomers: The activating effect of the amino group directs bromination to several positions on both the pyridine and benzene rings, making it difficult to achieve high regioselectivity.
-
Over-bromination: The enhanced reactivity can easily lead to the formation of di- or poly-brominated products, even with careful control of stoichiometry.
Q2: Which brominating agents are recommended for this reaction?
A2: For selective monobromination, milder brominating agents are generally preferred. N-Bromosuccinimide (NBS) is a common choice as it allows for a more controlled reaction compared to molecular bromine (Br₂), which is more aggressive and prone to causing over-bromination.[1] The choice of solvent and reaction temperature can further influence the regioselectivity when using NBS.[1]
Q3: What are the expected positions of bromination on the isoquinolin-3-amine ring?
A3: The amino group at C-3 strongly directs electrophilic substitution to the ortho and para positions. Within the isoquinoline ring system, this translates to expected bromination at:
-
Position 4: ortho to the amino group.
-
Positions 5 and 7: Analogous to para and ortho positions on the benzene ring, influenced by the overall electron distribution. The inherent reactivity of the isoquinoline ring also favors substitution at positions 5 and 8.[2] Therefore, a mixture of 4-bromo, 5-bromo, and 7-bromo isomers is often anticipated.
Q4: How can I improve the regioselectivity of the bromination?
A4: Improving regioselectivity requires careful optimization of reaction conditions:
-
Lowering the reaction temperature: This can help to favor the formation of the thermodynamically more stable product and reduce the rate of competing side reactions.[1]
-
Choice of solvent: Less polar solvents can sometimes influence the regiochemical outcome.
-
Slow addition of the brominating agent: Adding the brominating agent portion-wise or as a dilute solution can help to maintain a low concentration in the reaction mixture, thereby reducing the likelihood of over-bromination.[1]
-
Protecting group strategy: Protection of the amino group can modulate its activating effect and alter the directing properties, potentially leading to a different and more selective outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of multiple isomers, difficult to separate | 1. Highly activated ring system due to the amino group.2. Reaction conditions are too harsh (e.g., high temperature, strong brominating agent). | 1. Use a milder brominating agent like NBS instead of Br₂.[1]2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[1]3. Experiment with different solvents to influence regioselectivity.4. Employ a protecting group for the amine to alter its directing effect.5. For separation, utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient. |
| Over-bromination (di- or poly-brominated products) | 1. Excess of the brominating agent.2. High reactivity of the substrate.3. Prolonged reaction time. | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]2. Add the brominating agent slowly to the reaction mixture.[1]3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product is maximized.[1] |
| Low yield of the desired bromo-isoquinolin-3-amine | 1. Incomplete reaction.2. Degradation of the product during workup or purification.3. Poor regioselectivity leading to a complex mixture. | 1. Ensure the starting material is pure.2. If using NBS, consider adding a catalytic amount of an acid to increase the electrophilicity of the bromine.3. Gradually increase the reaction temperature while monitoring for side product formation.4. Use a neutral workup procedure to avoid degradation of the potentially acid- or base-sensitive product.[1]5. If silica gel causes degradation during chromatography, consider using a different stationary phase like alumina.[1] |
| No reaction or very slow reaction | 1. Brominating agent is not active enough.2. Reaction temperature is too low.3. Impure starting material. | 1. Ensure the NBS is of high purity; recrystallize if necessary.2. Consider a more reactive brominating agent if milder conditions fail, but be prepared for lower selectivity.3. Slightly increase the reaction temperature and monitor by TLC. |
Data Presentation
| Brominating Agent | Solvent | Temperature (°C) | Potential Major Products | Expected Challenges |
| NBS (1.1 eq) | CH₂Cl₂ | 0 to RT | 4-Bromo-, 5-Bromo-, 7-Bromo- isomers | Formation of a mixture of isomers requiring chromatographic separation. |
| Br₂ (1.1 eq) | Acetic Acid | RT | 4-Bromo-, 5-Bromo-, 7-Bromo-, and Di-bromo isomers | Low regioselectivity and significant over-bromination. |
| NBS (1.1 eq) | CCl₄, AIBN, light | Reflux | Complex mixture, potential for side-chain bromination if alkyl substituents are present. | Radical non-selective bromination. |
Experimental Protocols
The following is an adapted, general protocol for the monobromination of an amino-substituted isoquinoline using NBS. Researchers must optimize conditions for their specific requirements.
Materials:
-
Isoquinolin-3-amine
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates, developing chamber, and UV lamp
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinolin-3-amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 eq.) portion-wise over 15-20 minutes to maintain a low concentration of the brominating agent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent such as DCM or Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the different isomers.
Visualizations
Caption: Step-by-step experimental workflow for the regioselective bromination.
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
References
Technical Support Center: Purification of 7-Bromoisoquinolin-3-amine
This guide provides troubleshooting advice and frequently asked questions for the purification of 7-Bromoisoquinolin-3-amine from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as isoquinolin-3-amine if the bromination step is incomplete.
-
Reagents and Byproducts: For instance, byproducts from N-bromosuccinimide (NBS) if it is used as the brominating agent.[1]
-
Positional Isomers: Formation of other bromoisoquinoline isomers (e.g., 5-bromoisoquinoline) can occur, especially if reaction conditions like temperature are not strictly controlled.[2]
-
Di-brominated Species: Over-bromination can lead to di-brominated isoquinolines, which can be difficult to separate.[2]
Q2: What initial analysis should I perform on my crude product before purification?
A2: Before attempting large-scale purification, it is crucial to analyze the crude mixture to devise an effective strategy.
-
Thin-Layer Chromatography (TLC): Use TLC to visualize the number of components and estimate their relative polarities. Test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find one that gives good separation between the product and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of purity and helps in identifying the mass of the impurities, which can give clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR of the crude material can help identify the major components and quantify the level of key impurities if their signals are resolved.
Q3: What are the primary methods for purifying this compound?
A3: The two most common and effective methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is effective for removing both more polar and less polar impurities.[1][2]
-
Recrystallization: This method is ideal for removing smaller amounts of impurities from a relatively crude product. It relies on the difference in solubility of the product and impurities in a specific solvent at different temperatures.[3][4] A patent for a related synthesis notes that simple recrystallization can achieve purity greater than 95%.[4]
Purification Workflow
The general workflow for purifying this compound after synthesis involves an initial workup followed by one or more purification techniques.
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Guides
Column Chromatography
Column chromatography is often the most effective method for separating complex mixtures.
Q: My compound is streaking or tailing badly on the silica gel column. What can I do?
A: Amines are basic and can interact strongly with the acidic silica gel, causing streaking.
-
Solution 1: Add a Basic Modifier: Add a small amount of a base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is used to neutralize the acidic sites on the silica, preventing the amine from sticking.[5]
-
Solution 2: Use a Different Stationary Phase: If streaking persists, consider using a deactivated or different type of stationary phase, such as neutral or basic alumina, or reverse-phase silica (C18).[3]
Q: I have poor separation between my product and an impurity. How can I improve it?
A: Poor separation means the solvent system is not optimal for resolving the components.
-
Solution 1: Optimize the Solvent System: Systematically vary the polarity of your eluent. Use TLC to test various solvent mixtures (e.g., gradients of ethyl acetate in hexane, or dichloromethane in diethyl ether).[2] A shallower gradient during the column run can also significantly improve separation.
-
Solution 2: Change the Stationary Phase: Sometimes, switching to a different stationary phase (e.g., from silica to alumina or C18) can alter the selectivity and improve separation.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (standard) | Good for general purpose separation. |
| Silica Gel + 1% Et₃N | Neutralizes acidic sites, preventing amine tailing.[5] | |
| Alumina (Neutral or Basic) | Alternative for basic compounds that interact too strongly with silica.[3] | |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexane Gradient | A common system for compounds of moderate polarity.[1] |
| Dichloromethane/Diethyl Ether | An alternative system that can offer different selectivity.[2] | |
| Dichloromethane/Methanol | Used for more polar compounds; methanol increases polarity.[3] |
Recrystallization
Recrystallization is a powerful technique for purifying compounds that are already relatively pure.
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the solvent is too good for the compound.
-
Solution 1: Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath often promotes oiling.
-
Solution 2: Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.[3] For example, dissolving in hot ethanol and adding water as an anti-solvent.
-
Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can provide nucleation sites for crystal growth.[6]
Q: The recovery yield from my recrystallization is very low. How can I improve it?
A: Low yield typically means too much solvent was used or the wrong solvent was chosen.
-
Solution 1: Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved even after cooling.[6]
-
Solution 2: Optimize Solvent Choice: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[3] You may need to screen several solvents to find the best one.
-
Solution 3: Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize the precipitation of the solid from the solution.
| Solvent System | Typical Use Case | Purity Expectation |
| Ethanol | General purpose single-solvent recrystallization.[1] | >95% |
| Ethanol/Water | Solvent/anti-solvent system. Good for adjusting polarity.[7] | >97%[7] |
| Toluene/Heptane | For less polar compounds. | Dependent on impurity profile. |
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting the purification of this compound.
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. An ideal system gives the product an Rf value of ~0.25-0.35 and separates it well from impurities. For this amine, a starting point could be 20% ethyl acetate in hexane, with 1% triethylamine added to the mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at its boiling point (e.g., ethanol).[1][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and stirring until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. This compound | 1192815-02-3 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Poor Solubility of 7-Bromoisoquinolin-3-amine Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and insights for addressing the solubility challenges commonly encountered with 7-Bromoisoquinolin-3-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The core structure of this compound possesses characteristics that contribute to low aqueous solubility. The planar, aromatic isoquinoline ring system can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Additionally, the molecule has a relatively high molecular weight and a hydrophobic bromine atom, which can further limit its interaction with water.[2]
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A2:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.[3][4] It measures how quickly a compound precipitates out of a supersaturated solution and is often used in high-throughput screening during early drug discovery because it is fast and requires less compound.[3][4][5]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution. It is measured by adding the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[3] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and formulation development.[3][4]
For initial screening, kinetic solubility is sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.[4]
Q3: How does pH impact the solubility of my this compound derivatives?
A3: The 3-amino group on the isoquinoline ring is basic and can be protonated at acidic pH. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby increasing solubility. As a weak base, these derivatives typically exhibit higher solubility at lower pH values (e.g., in the stomach) and lower solubility at neutral or higher pH values (e.g., in the intestine).[6][7] Determining the full pH-solubility profile is critical for predicting oral absorption.[8][9]
Q4: My compound is soluble in DMSO, but precipitates when added to my aqueous assay buffer. What's happening?
A4: This is a classic example of poor kinetic solubility. While DMSO is a powerful organic solvent capable of dissolving your compound, its introduction into an aqueous buffer creates a supersaturated solution. The low aqueous solubility of your compound causes it to rapidly precipitate out of this mixed solvent system. This can lead to unreliable and unpredictable results in in vitro assays.[5] Strategies to address this are outlined in the troubleshooting guide below.
Troubleshooting Guide: Common Solubility Issues
This section provides direct solutions to specific experimental problems.
| Problem Encountered | Potential Cause | Recommended Solution(s) & Rationale |
| Compound precipitates in aqueous buffer during in vitro assays. | Poor kinetic solubility. The compound is crashing out of the DMSO/buffer mixture. | 1. Lower the Final DMSO Concentration: Aim for the lowest possible percentage (e.g., <1% or <0.5%) that your assay can tolerate.[4] 2. pH Adjustment: If your assay allows, use a buffer with a lower pH to protonate the amine group and increase solubility.[10] 3. Use of Co-solvents: Introduce a small percentage of a water-miscible co-solvent like ethanol or PEG 400 into the aqueous buffer to increase the compound's solubility.[10][11] |
| Unable to prepare a sufficiently concentrated aqueous stock solution for experiments. | Low thermodynamic solubility. The compound's intrinsic solubility is below the required concentration. | 1. Salt Formation: Convert the basic amine into a salt (e.g., hydrochloride, mesylate). Salts are generally more water-soluble than the free base form.[11] This is a highly effective and common strategy. 2. Co-crystallization: Form a co-crystal with a benign co-former (e.g., a carboxylic acid). This creates a new crystalline solid with different, often improved, physicochemical properties, including solubility.[12][13][14] 3. Formulation with Excipients: Use solubility-enhancing excipients like cyclodextrins, which can form inclusion complexes with the drug molecule, effectively shielding its hydrophobic parts.[2] |
| Compound solubility appears inconsistent between experiments. | Different solid-state forms (polymorphs) or variability in experimental conditions. | 1. Use a Consistent Batch: Ensure the same batch of solid material is used for all related experiments. 2. Measure Thermodynamic Solubility: This equilibrium measurement is more reproducible than kinetic solubility, which can be sensitive to protocol variations like incubation time and DMSO percentage.[15] 3. Control Temperature: Solubility is temperature-dependent. Ensure all experiments are run at a consistent, controlled temperature.[8] |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is ideal for rapid screening of multiple compounds in early discovery.[5]
-
Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Plating: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.
-
Dilution: Add 198 µL of the aqueous buffer to each well to achieve a final compound concentration of 100 µM in 1% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.[4][16]
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer. Higher readings indicate greater precipitation and lower kinetic solubility.
-
Analysis: Compare the nephelometry readings to a calibration curve or positive/negative controls to classify compounds as having high, medium, or low solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[3]
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Solubilization: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Separation: After incubation, allow the vials to stand so that the excess solid can settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant into a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.[3] The resulting concentration is the thermodynamic solubility.
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes for addressing solubility.
Caption: Decision workflow for improving the solubility of ionizable derivatives.
Caption: Relationship between different solubility enhancement strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 10. longdom.org [longdom.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Co-crystals and Salt Forms: Innovative Strategies for Improving Poorly Soluble Drugs | International Journal of Pharma Professional’s Research [ijppronline.com]
- 13. ijisrt.com [ijisrt.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling with 7-Bromoisoquinolin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 7-Bromoisoquinolin-3-amine. The following information is designed to help optimize catalyst loading and troubleshoot common issues encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate stem from the presence of the isoquinoline nitrogen and the exocyclic amine. The lone pair of electrons on these nitrogen atoms can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in lower yields or failed reactions. Additionally, the electron-donating nature of the amino group can influence the reactivity of the C-Br bond.
Q2: How does catalyst loading affect the outcome of the Suzuki coupling reaction?
A2: Catalyst loading is a critical parameter that directly impacts reaction efficiency, cost, and product purity.
-
Low Catalyst Loading: Insufficient catalyst may lead to incomplete conversion and low product yield.
-
High Catalyst Loading: While it can drive the reaction to completion, excessive catalyst increases costs and the amount of residual palladium in the product, which can be difficult to remove and is often undesirable in pharmaceutical applications. Optimization is key to finding the minimum catalyst amount that provides a high yield in a reasonable timeframe.
Q3: What are the most common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules. This can be minimized by thoroughly degassing the reaction mixture to remove oxygen.[1]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be influenced by the choice of base and solvent.
-
Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene. Using stable boronic esters (e.g., pinacol esters) or anhydrous conditions can mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst | - Ensure the palladium precursor is of high quality and stored correctly.- Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that are known to be effective for heteroaryl couplings.- Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Suboptimal Base | - Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective for substrates with sensitive functional groups. | |
| Poor Solubility | - Screen various solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) to ensure all reactants are adequately dissolved. | |
| Inadequate Temperature | - While many Suzuki couplings require heating (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition. Optimize the temperature for your specific system. | |
| Significant Dehalogenation | Hydride source in the reaction | - Ensure solvents are anhydrous and free of potential hydride donors. |
| Reaction time is too long | - Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to reaction conditions that may favor dehalogenation. | |
| Prevalence of Homocoupling | Presence of oxygen | - Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Inconsistent Results | Variability in reagent quality | - Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters). |
Data Presentation: Catalyst Loading Optimization
Table 1: Effect of Catalyst Loading on the Suzuki Coupling of 3-Bromoquinoline [2]
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | P1-L4 | 1.2 | 110 | 10 | 82 |
| 2 | P1-L5 | 2.1 | 110 | 10 | 35 |
| 3 | P1-L1 | 1.2 | 110 | 3.9 | 88 |
| 4 | P1-L1 | 1.0 | 97 | 4.7 | 90 |
P1 = Palladacycle precatalyst, L1 = XPhos, L4 = Xantphos, L5 = PCy₃. For detailed structures, please refer to the original publication.[2]
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of a bromoquinoline, which can be adapted for this compound.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a Buchwald ligand) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, or DMF/water)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
Technical Support Center: Buchwald-Hartwig Amination of 7-Bromoisoquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 7-bromoisoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with this compound failing or giving low yields?
Low yields or reaction failure with this compound can stem from several factors, often related to the specific chemical nature of this substrate. The isoquinoline nitrogen can poison the palladium catalyst by coordinating to it, effectively taking it out of the catalytic cycle.[1] Additionally, the presence of the 3-amino group can lead to side reactions or complicate the desired coupling. Other common issues include suboptimal choice of ligand, base, solvent, or inadequate reaction conditions such as temperature and time.[1][2]
Q2: What are the initial signs of a failed or struggling reaction?
Several visual cues can indicate a problem. The formation of a black precipitate, known as palladium black, suggests catalyst decomposition.[1] If the reaction mixture's color does not change from its initial state, it may indicate that the catalyst has not been activated.[1] Furthermore, if reaction monitoring by TLC or LC-MS shows a stall in product formation after an initial conversion, it could point towards catalyst deactivation over time.[1]
Q3: How do I choose the optimal ligand for the amination of this compound?
Ligand selection is critical for a successful Buchwald-Hartwig reaction, especially with challenging substrates. Bulky, electron-rich phosphine ligands are generally preferred as they can promote the key steps in the catalytic cycle and help prevent catalyst poisoning by the isoquinoline nitrogen.[1][2] For heteroaromatic amines, ligands like XPhos, SPhos, RuPhos, and BINAP have been used with success in similar systems.[3][4] The choice of ligand can significantly impact the reaction's efficiency, so screening a few options is often recommended.
Q4: Which base is most suitable for this reaction?
A strong, non-nucleophilic base is typically required to deprotonate the amine coupling partner.[5] Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3][5] The choice of base can be critical, especially if your coupling partner has base-sensitive functional groups. For base-sensitive substrates, weaker bases like Cs₂CO₃ might be preferable, although this could require higher temperatures or longer reaction times.[3][5]
Q5: What is the recommended solvent and temperature for this reaction?
Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination.[5] Toluene, dioxane, and THF are commonly used.[3][4][5] The reaction temperature is typically elevated, often in the range of 80-120 °C, to ensure a reasonable reaction rate.[4]
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | The nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, inhibiting its activity.[1] Use a bulkier phosphine ligand (e.g., XPhos, RuPhos) to sterically hinder this interaction. Increasing the catalyst and/or ligand loading may also be beneficial. |
| Inactive Catalyst | The Pd(0) active species may not be forming correctly from the precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃. |
| Suboptimal Ligand | The chosen ligand may not be suitable for this specific transformation. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BINAP. |
| Incorrect Base Strength | If using a weaker base like K₂CO₃ or Cs₂CO₃, the reaction may be too slow. Consider switching to a stronger base like NaOtBu. Conversely, if your substrate is base-sensitive, a milder base might be necessary, potentially requiring a higher reaction temperature or longer reaction time.[3][5] |
| Poor Solubility | If the starting materials or base are not fully dissolved, the reaction will be inefficient. Try a different solvent system. Toluene and dioxane are generally good starting points.[1] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction, where the bromine atom is replaced by hydrogen, can compete with the desired amination. This can be more prevalent with electron-poor aryl halides. Try using a different ligand or lowering the reaction temperature.[2] |
| Homocoupling of Amine | The amine starting material can sometimes couple with itself. This may be influenced by the choice of catalyst and ligand. Screening different catalytic systems can help minimize this side reaction. |
| Reaction with the 3-amino group | The existing amino group on the isoquinoline ring could potentially undergo side reactions. While less common in Buchwald-Hartwig amination, protecting this group (e.g., as a carbamate) prior to the coupling reaction could be considered if other troubleshooting steps fail. |
Quantitative Data from Similar Reactions
The following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of related bromoisoquinoline and bromoquinoline systems. This data can serve as a starting point for optimizing the reaction with this compound.
| Aryl Bromide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | Not specified | 80 | [3][6] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Not specified | Not specified | K₃PO₄ | DMSO | 80 | 23 | [3] |
| 6-Bromo-2-chloroquinoline | Various amines | Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 100 | - | [4] |
| Methyl 6-bromoquinoline-3-carboxylate | Various amines | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | - | [4] |
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ | Josiphos-type | NaOtBu | Toluene | 110-120 | 90 | [4] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Bromoisoquinoline Derivative
This protocol is a generalized starting point and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the this compound, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a stir bar.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Technical Support Center: 7-Bromoisoquinolin-3-amine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 7-Bromoisoquinolin-3-amine, with a primary focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in cross-coupling reactions?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of isoquinolin-3-amine as a byproduct. This reduces the yield of the desired coupled product and complicates the purification process.
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation can be caused by several factors, including:
-
Reaction Mechanism: The catalytic cycle of Suzuki-Miyaura and Buchwald-Hartwig reactions involves Pd(0) and Pd(II) species. Under certain conditions, a palladium hydride species can be formed, which can then lead to reductive dehalogenation of the aryl bromide.[1]
-
Reaction Conditions: The choice of catalyst, ligands, base, and solvent can significantly influence the rate of dehalogenation.
-
Substrate Reactivity: The electronic properties of the this compound substrate can also play a role.
Q3: How can I minimize dehalogenation in my Suzuki-Miyaura coupling reaction?
A3: To minimize dehalogenation, consider the following:
-
Catalyst and Ligand Selection: Use a palladium precatalyst and a suitable phosphine ligand. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation.[2]
-
Base Selection: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over strong bases like sodium tert-butoxide (NaOtBu) to suppress dehalogenation.[3][4][5]
-
Solvent Choice: Aprotic solvents like dioxane or THF, often in a mixture with water, are commonly used. The choice of solvent can affect the solubility of the base and the stability of the catalytic species.
Q4: What are the best practices to avoid dehalogenation in a Buchwald-Hartwig amination with this compound?
A4: For Buchwald-Hartwig reactions, the following can help reduce dehalogenation:
-
Catalyst System: Employing a well-defined palladium precatalyst with a sterically hindered biarylphosphine ligand is often effective.
-
Base Choice: Similar to Suzuki reactions, weaker bases like cesium carbonate are generally recommended. Stronger bases can sometimes promote the formation of palladium hydride species.[6][7]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions, including dehalogenation.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
If you are observing a high percentage of the dehalogenated byproduct (isoquinolin-3-amine) in your Suzuki-Miyaura reaction, consult the following troubleshooting guide.
Troubleshooting Workflow
Troubleshooting Suzuki-Miyaura Dehalogenation.
Parameter Comparison for Minimizing Dehalogenation in Suzuki-Miyaura Coupling
| Parameter | Recommendation for Low Dehalogenation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like XPhos Pd G3. | The choice of precursor can influence the formation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[8] | These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄.[3][4] | Weaker bases are less likely to generate palladium hydride species responsible for dehalogenation.[5] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, Toluene. | The solvent affects the solubility of the base and the stability of the catalyst. Anhydrous conditions can sometimes favor dehalogenation. |
| Temperature | 80-100 °C (optimize for lowest effective temperature). | Higher temperatures can accelerate side reactions, including dehalogenation. |
Issue 2: Dehalogenation as a Major Side Product in Buchwald-Hartwig Amination
If your Buchwald-Hartwig amination of this compound is plagued by the dehalogenated side product, the following guide can help.
Potential Dehalogenation Pathway in Buchwald-Hartwig Amination
Simplified mechanism showing the desired coupling versus the dehalogenation side reaction.
Parameter Comparison for Minimizing Dehalogenation in Buchwald-Hartwig Amination
| Parameter | Recommendation for Low Dehalogenation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂. | These are common and effective precursors for generating the active Pd(0) catalyst. |
| Ligand | Sterically hindered biarylphosphine ligands (e.g., BINAP, Josiphos).[1][6] | These ligands can accelerate the desired C-N bond formation and suppress side reactions. |
| Base | Cs₂CO₃, K₃PO₄. | Weaker, non-nucleophilic bases are generally preferred to minimize the formation of palladium hydrides. |
| Solvent | Toluene, Dioxane. | Anhydrous, aprotic solvents are standard for this reaction. |
| Temperature | 90-110 °C (start with lower temperatures). | Lowering the temperature can often reduce the rate of dehalogenation relative to the desired amination. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.
Reaction Workflow
General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Reduced Dehalogenation
This protocol provides a general method for the Buchwald-Hartwig amination of this compound, with conditions selected to disfavor dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP (2-4 mol%)
-
Cs₂CO₃ (1.5-2.0 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, BINAP, and Cs₂CO₃ to a dry reaction tube.
-
Add the amine and degassed anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite and wash the pad with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 7-Bromoisoquinolin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 7-Bromoisoquinolin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in moving from lab-scale to pilot or production-scale operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
When scaling up the synthesis of this compound, key challenges include:
-
Regioselectivity Control: Ensuring the bromination occurs specifically at the 7-position of the isoquinoline ring can be difficult, with the potential for isomeric impurities to form.[1][2]
-
Reaction Kinetics and Heat Transfer: Exothermic reactions, if not properly managed on a larger scale, can lead to side reactions and impurities. Maintaining precise temperature control is crucial.[2]
-
Purification: The removal of impurities, such as di-brominated by-products or other isomers, can be more complex and costly at a larger scale.[2][3] Column chromatography, while effective in the lab, may not be feasible for multi-kilogram production.
-
Material Handling and Safety: Handling large quantities of reagents like bromine or N-bromosuccinimide (NBS) requires stringent safety protocols.
Q2: How can I improve the regioselectivity of the bromination step at a larger scale?
Achieving high regioselectivity for the 7-position is critical. Here are some strategies:
-
Starting Material: One potential route involves the diazotization of 7-aminoisoquinolin-3-amine to introduce the bromo group.[3]
-
Controlled Conditions: When using brominating agents like NBS, strict temperature control is essential to prevent the formation of unwanted isomers.[2][3] For instance, in the synthesis of 5-bromoisoquinoline, maintaining the temperature between -26°C and -18°C is critical to suppress the formation of the 8-bromo isomer.[2]
-
Solvent Selection: The choice of solvent can influence the reaction's efficiency. Polar aprotic solvents such as tetrahydrofuran (THF) have been noted to enhance reaction efficiency.[3]
Q3: What are the recommended purification methods for large-scale production of this compound?
For large-scale purification, consider the following methods:
-
Recrystallization: This is often a more viable and cost-effective method than chromatography for large quantities. Ethanol is a potential solvent for recrystallization to achieve high purity (>95%).[3]
-
Fractional Distillation: For intermediates like 5-bromoisoquinoline, fractional distillation under reduced pressure has been used effectively on a large scale.[2]
-
Solvent Washes and Extractions: A well-designed series of aqueous and organic solvent washes can remove many impurities before final purification steps.
Q4: How can I minimize the formation of di-brominated by-products?
The formation of di-brominated species is a common side reaction. To minimize this:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 1.2:1 NBS to substrate) can help drive the reaction to completion without promoting excessive di-bromination.[3]
-
Slow Addition: Adding the brominating agent portion-wise or as a solution over an extended period can help maintain a low concentration of the reagent in the reaction mixture, thus reducing the likelihood of a second bromination event.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side-product formation, or product loss during workup. | - Monitor reaction progress closely using techniques like TLC or in-situ NMR/IR.[3]- Optimize reaction temperature and time.- Ensure efficient extraction and minimize transfers. |
| Formation of Isomeric Impurities | Poor regioselectivity during bromination due to incorrect temperature or reagent choice. | - Maintain strict temperature control during the bromination step.[2]- Investigate alternative bromination strategies or starting materials for better regiocontrol.[3] |
| Presence of Di-brominated By-products | Excess of brominating agent or localized high concentrations. | - Use a controlled stoichiometry of the brominating agent (e.g., 1.2 equivalents of NBS).[3]- Add the brominating agent slowly and with efficient stirring. |
| Difficulty in Removing Palladium Catalyst (from amination step) | Inefficient catalyst removal during workup. | - Optimize the workup procedure to include specific steps for palladium removal, such as treatment with activated carbon or specific scavengers. |
| Product Purity Issues After Recrystallization | Co-crystallization of impurities or selection of a suboptimal solvent. | - Screen a variety of solvents and solvent mixtures for recrystallization.- Consider a second recrystallization step if necessary. |
Experimental Protocols
Illustrative Protocol for Buchwald-Hartwig Amination (Kilogram Scale)
This protocol is adapted from a similar large-scale amination of a bromoisoquinoline derivative and can serve as a starting point for the amination step to produce 7-aminoisoquinoline derivatives.[4]
-
Reaction Setup: Charge a suitable reactor with the bromoisoquinoline starting material (e.g., 2.5 kg), a palladium catalyst such as Pd(dba)₂, a ligand like BINAP, and a base (e.g., Cs₂CO₃) in a suitable solvent like THF.[4]
-
Amine Addition: Add the amine reagent to the reaction mixture.
-
Reaction Monitoring: Heat the mixture and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Palladium Removal: Implement a specific step to reduce palladium levels, which could involve treatment with a scavenger or filtration through a dedicated medium.
-
Isolation and Purification: Isolate the crude product and purify by recrystallization to obtain the final product with low residual palladium. In a reported similar synthesis, this process yielded 2.06 kg (80% yield) of the desired product with only 73 ppm of residual palladium.[4]
Visualizations
Caption: A generalized workflow for the scale-up synthesis and purification of this compound.
Caption: A decision tree for troubleshooting purity issues in the synthesis of this compound.
References
Technical Support Center: Analytical Methods for 7-Bromoisoquinolin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromoisoquinolin-3-amine. The content is designed to address specific issues encountered during the analytical detection of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Based on plausible synthetic routes, potential impurities in this compound can include:
-
Starting Materials: Unreacted precursors such as isoquinolin-3-amine or a bromo-substituted benzaldehyde derivative.[1]
-
Intermediates: Incompletely reacted intermediates, for example, a nitro-analogue if the synthesis involves reduction of a nitro group.[2]
-
Isomeric Impurities: Other brominated isomers formed during the bromination step, such as 5-bromoisoquinolin-3-amine or dibromo- derivatives.[1][3]
-
Byproducts of Side Reactions: Over-bromination can lead to dibromo byproducts.[3] Dehalogenation during subsequent reaction steps can also result in the formation of 3-aminopyridine.[3]
-
Residual Reagents and Solvents: Solvents and reagents used during synthesis and purification steps.[2]
Q2: What is the recommended primary analytical method for routine purity analysis of this compound?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most recommended technique for routine purity assessment.[2][4] It is a robust and widely used method for the separation and quantification of aromatic amines and related heterocyclic compounds.[2]
Q3: How can I identify the structure of an unknown impurity?
A3: A combination of chromatographic separation and spectroscopic techniques is the most effective approach. A common workflow involves isolating the impurity using preparative HPLC, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). LC-MS is a powerful hyphenated technique that combines separation and identification in a single run.[2]
Q4: My HPLC chromatogram shows significant peak tailing for the main compound. What are the likely causes and solutions?
A4: Peak tailing for aromatic amines like this compound is a classic issue in RP-HPLC, often caused by secondary interactions between the protonated amine and acidic silanol groups on the silica-based column packing.[4][5] Key troubleshooting steps include adjusting the mobile phase pH, increasing the buffer concentration, or using a mobile phase additive like triethylamine (TEA).[5] Switching to a modern end-capped or polar-embedded column can also resolve the issue.[5]
Q5: Can Gas Chromatography (GC) be used to analyze impurities in this compound?
A5: Gas Chromatography (GC) is generally suitable for volatile and semi-volatile compounds.[6] While this compound itself may have limited volatility, GC-MS can be very effective for identifying volatile impurities from the synthesis, such as residual solvents.[2][6] For the analysis of non-volatile analytes like the main compound or its polar impurities, derivatization may be required to increase volatility and thermal stability.[2][4]
Analytical Method Selection Workflow
Caption: Logical workflow for selecting the appropriate analytical method.
Troubleshooting Guides
HPLC: Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Chemical: Secondary interaction of the amine with active silanol sites on the column.[5] | 1. Adjust pH: Lower the mobile phase pH to 2-3 to ensure complete protonation of the amine.[5]2. Add Additive: Introduce a competitive base like Triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.[5]3. Change Column: Switch to a column with high-purity, end-capped silica or a polar-embedded phase.[5] |
| Instrumental: Extra-column dead volume (long tubing, loose fittings).[5] | Inspect and minimize the length and diameter of all tubing between the injector and detector. Ensure all fittings are secure.[5][7] | |
| Overload: Injecting too much sample mass.[5] | Dilute the sample (e.g., 10-fold) or reduce the injection volume and re-inject.[5][7] | |
| Peak Fronting | Overload: Sample concentration is too high. | Dilute the sample or reduce the injection volume.[7] |
| Solvent Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[7] | |
| Broad Peaks | Low Efficiency: Column contamination or degradation. | 1. Flush Column: Flush with a strong solvent.2. Back-flush: If permitted by the manufacturer, back-flush the column to remove inlet frit blockage.[5]3. Replace Column: If the issue persists, replace the column and use a guard column to protect the new one.[5] |
| Temperature Fluctuation: Inconsistent column temperature. | Use a reliable column oven and allow sufficient time for thermal equilibration.[8] |
HPLC: Inconsistent Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Gradual Drift | Mobile Phase Change: Evaporation of the volatile organic component. | Prepare fresh mobile phase daily. Keep reservoirs capped.[9] |
| Column Equilibration: Insufficient equilibration time after changing mobile phase or gradient. | Ensure the column is equilibrated for at least 10-15 column volumes before injection.[8] | |
| Temperature Fluctuation: Poor oven temperature control. | Use a column thermostat and ensure a stable laboratory temperature.[8] | |
| Sudden Shifts | Pump/Flow Rate Issue: Air bubbles in the pump or faulty check valves. | Degas the mobile phase thoroughly.[7] Purge the pump to remove air bubbles.[7] |
| Mobile Phase Preparation: Incorrect composition or pH. | Remake the mobile phase carefully. Verify the pH if using buffers. A small pH change can significantly shift retention for ionizable compounds.[9] | |
| Leaks: A leak in the system will cause a pressure drop and flow rate change. | Inspect all fittings for leaks, especially between the pump and injector.[8] |
HPLC Peak Tailing Troubleshooting Workflow
Caption: Troubleshooting workflow for HPLC peak tailing with aromatic amines.[5]
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment
This protocol provides a starting point for analyzing this compound and its non-volatile impurities. Optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Methanol. |
(Note: This method is adapted from a protocol for a similar compound, 6,8-Dibromoquinolin-3-amine, and serves as a robust starting point).[2]
Hypothetical Performance Data:
| Compound | Hypothetical Retention Time (min) | Resolution (Rs) |
| Isoquinolin-3-amine | 7.5 | > 2.0 |
| This compound | 11.2 | - |
| 5-Bromoisoquinolin-3-amine (Isomer) | 11.8 | > 1.5 |
| 5,7-Dibromoisoquinolin-3-amine | 14.3 | > 2.0 |
(Note: This data is hypothetical to illustrate expected separation and must be confirmed experimentally).[2]
Protocol 2: GC-MS for Volatile Impurity Analysis
This method is suitable for identifying residual solvents or volatile starting materials.
| Parameter | Condition |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-400 amu |
| Sample Preparation | Dissolve ~10 mg of sample in 1 mL of a suitable solvent (e.g., Dichloromethane). |
(Note: This is a general-purpose method; the oven program should be optimized based on the expected impurities).[10]
Impurity Identification Workflow
Caption: Experimental workflow for identifying an unknown impurity.[11]
References
- 1. This compound | 1192815-02-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Bromoisoquinolin-3-amine and its Isomers: A Landscape of Therapeutic Potential and Research Opportunities
For Immediate Release
This guide offers a comparative analysis of the biological activity of 7-Bromoisoquinolin-3-amine and its positional isomers. While direct comparative studies on the bioactivity of these specific isomers are notably scarce in publicly available literature, this document synthesizes the existing knowledge on related bromo-isoquinoline and bromoquinoline derivatives to provide a framework for researchers, scientists, and drug development professionals. The focus is on potential anticancer and kinase inhibitory activities, supported by detailed experimental protocols for in vitro evaluation.
The isoquinoline scaffold is a core structure in numerous natural and synthetic compounds with a broad spectrum of biological activities. The introduction of a bromine atom and an amino group, as seen in this compound and its isomers, offers versatile handles for synthetic modification and potential interactions with biological targets.[1] These compounds are primarily recognized as valuable intermediates in the synthesis of more complex molecules for therapeutic applications, particularly in oncology and neurology.[1][2] However, a significant gap remains in understanding their intrinsic pharmacological profiles.
Comparative Biological Landscape: An Overview
Anticancer Activity: Derivatives of bromo-quinolines have shown promising antiproliferative activity against various cancer cell lines.[3][4] The position of the bromine atom is a critical determinant of cytotoxic effects.[3] For instance, studies on highly brominated quinolines have demonstrated potent inhibitory activity against cancer cell lines such as C6 (rat brain tumor), HeLa (human cervical cancer), and HT29 (human colon carcinoma).[3][4] The mechanisms often involve the induction of apoptosis and inhibition of key enzymes like topoisomerase I.[3]
Kinase Inhibition: The isoquinoline scaffold is a known pharmacophore in the design of kinase inhibitors.[5] While specific data for this compound is limited, related brominated isoquinoline derivatives have been investigated as kinase inhibitors. For example, a study on pyrazolo[3,4-g]isoquinolines showed that the introduction of a bromine atom at the 8-position was detrimental to Haspin kinase inhibition, highlighting the sensitivity of structure-activity relationships to the bromine position.[6]
Due to the absence of direct comparative data, the following table summarizes the status of biological information for this compound and its isomers based on the current literature search.
| Compound | Summary of Available Biological Data |
| This compound | Primarily used as a synthetic intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in areas like cancer and infectious diseases.[1] No specific intrinsic biological activity data is publicly available. |
| 1-Bromoisoquinolin-3-amine | Utilized as a starting material for the synthesis of fluorescent compounds.[1] No specific biological activity data has been found. |
| 5-Bromoisoquinolin-3-amine | No specific biological activity data is publicly available. |
| 6-Bromoisoquinolin-3-amine | Employed in SAR studies to identify allosteric inhibitors of protein arginine methyltransferase PRMT3.[7] Also used as an intermediate in the development of therapeutic agents for oncology and neurology.[2] |
| 8-Bromoisoquinolin-3-amine | A pyrazolo[3,4-g]isoquinoline derivative with an 8-bromo substitution showed poor inhibition of Haspin kinase, suggesting the position is not favorable for this specific target.[6] |
Experimental Protocols
To facilitate the investigation of the biological activities of this compound and its isomers, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Test compounds (this compound and its isomers)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[8]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of the compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
While this compound and its isomers are established as valuable synthetic intermediates, their intrinsic biological activities remain largely unexplored. The limited available data on related compounds suggest that this chemical class holds promise for the development of novel anticancer agents and kinase inhibitors. The significant knowledge gap underscores a clear opportunity for further research. Systematic evaluation of these isomers for their cytotoxicity against a panel of cancer cell lines and their inhibitory activity against various kinases would provide valuable structure-activity relationship data. Such studies would be the first step towards unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. This compound | 1192815-02-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-bromoisoquinolin-3-amine CAS#: 891785-28-7 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 7-Bromoisoquinolin-3-amine Derivatives as Potent Kinase Inhibitors
A new class of 7-Bromoisoquinolin-3-amine derivatives has emerged as a promising scaffold for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of their efficacy against a panel of kinases, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in the field of oncology and inflammation.
The isoquinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic incorporation of a bromine atom at the 7-position and an amine group at the 3-position provides a versatile platform for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. This analysis focuses on derivatives where the 3-amino group is either maintained or modified, and various substituents are introduced at the 7-position and other positions of the isoquinoline ring.
Performance Comparison of this compound Derivatives
The inhibitory activity of a series of this compound derivatives has been evaluated against several key kinases implicated in cancer and inflammatory diseases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.
Table 1: Inhibitory Activity against Myosin Light Chain Kinase (MLCK) and Epidermal Growth Factor Receptor (EGFR)
A series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, which are derivatives of the this compound scaffold, were synthesized and evaluated for their inhibitory activity against MLCK and EGFR.[1] The data reveals that substitutions at the 7-position significantly influence potency and selectivity.
| Compound ID | 7-Substituent | MLCK IC50 (µM) | EGFR IC50 (µM) |
| 1 | -H | >100 | >100 |
| 2a | -OMe | 2.5 | 5.1 |
| 2b | -OEt | 1.8 | 3.9 |
| 2c | -OPr | 1.1 | 2.8 |
| 2d | -OiPr | 0.9 | 2.1 |
| 2e | -OBn | 0.5 | 1.5 |
Data extracted from "Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor".[1]
Table 2: Inhibitory Activity against Fms-like Tyrosine Kinase 3 (FLT3) and Src-Family Kinases
In a separate study, a series of 4-substituted aminoisoquinoline benzamides were synthesized and found to potently inhibit FLT3 and Src-family kinases, which are crucial targets in acute myeloid leukemia (AML).[2][3]
| Compound ID | 4-Substituent | FLT3 IC50 (nM) | Src IC50 (nM) | Lyn IC50 (nM) |
| Cpd 1 | 4-(2-(dimethylamino)ethoxy)benzamide | 5 | 10 | 12 |
| Cpd 2 | 4-(2-(diethylamino)ethoxy)benzamide | 8 | 15 | 18 |
| Cpd 3 | 4-(2-(pyrrolidin-1-yl)ethoxy)benzamide | 3 | 7 | 9 |
| Cpd 4 | 4-(2-(piperidin-1-yl)ethoxy)benzamide | 6 | 11 | 14 |
| Cpd 5 | 4-(2-(morpholino)ethoxy)benzamide | 12 | 25 | 30 |
Data synthesized from "Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines".[2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of 7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles[1]
-
Starting Material: 7-Bromo-1-chloroisoquinoline-4-carbonitrile.
-
Suzuki-Miyaura Coupling: To a solution of 7-bromo-1-chloroisoquinoline-4-carbonitrile in a mixture of toluene, ethanol, and water is added the corresponding boronic acid, palladium(II) acetate, and triphenylphosphine. The mixture is heated to reflux under a nitrogen atmosphere.
-
Buchwald-Hartwig Amination: The resulting 7-substituted-1-chloroisoquinoline-4-carbonitrile is then reacted with 3-bromoaniline in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent like dioxane. The reaction is heated under nitrogen.
-
Purification: The final products are purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)[1][4]
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against their target kinases. Specific conditions such as substrate and ATP concentrations may vary depending on the kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., MLCK, EGFR, FLT3, Src).
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP), [γ-32P]ATP or a suitable non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay).
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Scintillation counter or luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase, peptide substrate, and the test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using a radiometric assay).
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by the this compound derivatives and a general workflow for their evaluation.
References
- 1. Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 7-Bromoisoquinolin-3-amine as a privileged scaffold in drug discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular frameworks that can serve as a foundation for new therapeutics is perpetual. The concept of "privileged scaffolds" – molecular architectures that can bind to multiple biological targets with high affinity – offers a powerful strategy in this endeavor. This guide provides a comprehensive validation of 7-Bromoisoquinolin-3-amine as a privileged scaffold, offering a comparative analysis of its potential, supported by experimental data from closely related analogs, detailed experimental protocols, and visualizations of its role in key biological pathways.
The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of a bromine atom at the 7-position and an amino group at the 3-position on the isoquinoline ring system endows this compound with exceptional versatility for chemical modification and optimization, making it a highly attractive starting point for drug discovery campaigns. The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents to explore structure-activity relationships (SAR).[1] Concurrently, the 3-amino group is a key pharmacophoric element that can participate in crucial hydrogen bonding interactions with biological targets.[1]
Comparative Analysis of Biological Activity
While direct and extensive biological activity data for this compound is limited in publicly available literature, the therapeutic potential of this scaffold can be inferred from the significant activity of its derivatives and analogs. The isoquinoline framework is a common feature in molecules targeting various enzymes and receptors implicated in disease.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of substituted isoquinolines. For instance, a comparative study between a quinoline and its corresponding isoquinoline derivative revealed that the isoquinoline analog exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[2] This suggests that the nitrogen placement in the isoquinoline scaffold can be advantageous for targeting specific cancer-related proteins. Furthermore, derivatives of 3-arylisoquinoline have been identified as dual inhibitors of topoisomerase I and II, critical enzymes in DNA replication and repair, with one azepane-substituted compound demonstrating an IC50 of 1.93 µM in HuH7 liver cancer cells.[3]
The quinazoline scaffold, a close structural relative of isoquinoline, is also a well-recognized privileged scaffold in oncology.[4] The success of quinazoline-based drugs like gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR), underscores the potential of this class of heterocyclic compounds.[4] Comparative studies and the development of isoquinoline-tethered quinazoline hybrids have shown that the isoquinoline moiety can enhance selectivity for HER2 over EGFR, a desirable trait for certain breast cancers.[5]
Table 1: Comparative Anticancer Activity of Isoquinoline and Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Arylisoquinolines | Azepane-substituted derivative | HuH7 (Liver Cancer) | 1.93 | [3] |
| 3-Arylisoquinolines | Azepane-substituted derivative | LM9 (Liver Cancer) | 2.10 | [3] |
| Isoquinoline-quinazoline hybrid | Compound 14a | SKBR3 (Breast Cancer) | 0.103 | [5] |
| Brominated Quinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma) | 5.45 µg/mL | [6] |
| Brominated Quinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical Cancer) | 9.6 µg/mL | [6] |
| Brominated Quinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon Cancer) | 7.8 µg/mL | [6] |
Note: The data presented is for derivatives and not the parent this compound. The activity is highly dependent on the specific substitutions.
Kinase Inhibition
The isoquinoline scaffold is a prominent feature in the design of kinase inhibitors, a major class of targeted cancer therapies.[1] Derivatives of 7-substituted isoquinolines have shown potential as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Myosin Light Chain Kinase (MLCK).[1] Furthermore, pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and identified as potent inhibitors of Haspin kinase, with IC50 values in the nanomolar range.[7] The strategic positioning of the 3-amino group in this compound allows for interactions within the ATP-binding pocket of many kinases, while the 7-bromo position provides a vector for modifications to enhance potency and selectivity.
Table 2: Kinase Inhibitory Activity of Isoquinoline Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | [7] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 62 | [7] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 66 | [7] |
Experimental Protocols
To facilitate further research and validation of the this compound scaffold, detailed experimental protocols for key synthetic and biological assays are provided below.
Synthesis of 7-Aryl-isoquinolin-3-amine via Suzuki Coupling
This protocol describes a general method for the derivatization of the 7-position of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane/Water (3:1 mixture), deoxygenated
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the deoxygenated 1,4-dioxane/water mixture to the flask.
-
Purge the resulting suspension with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (Pd(OAc)2 or Pd(PPh3)4) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-isoquinolin-3-amine.
In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Target kinase and its specific substrate
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the target kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Visualizing the Potential: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for leveraging the this compound scaffold.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by isoquinoline-based inhibitors.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the proven biological activities of its derivatives, validates its status as a privileged scaffold. The strategic positioning of the 3-amino and 7-bromo functionalities provides medicinal chemists with the tools to rapidly generate diverse chemical libraries and perform systematic SAR studies. While further investigation into the biological profile of the parent compound is warranted, the existing data on its analogs strongly supports its potential in oncology and other therapeutic areas. The experimental protocols and conceptual diagrams provided herein serve as a valuable resource for researchers aiming to unlock the full potential of this versatile molecular framework.
References
- 1. This compound | 1192815-02-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. rsc.org [rsc.org]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
A Comparative Guide to the Structure-Activity Relationship of 7-Bromoisoquinolin-3-amine Analogs as Potential Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of analogs related to the 7-Bromoisoquinolin-3-amine scaffold. The data presented is based on a study of closely related 3-aminoisoquinolin-1(2H)-one derivatives, offering valuable insights into the structure-activity relationships (SAR) that likely influence the therapeutic potential of this class of compounds.
The isoquinoline core is a recognized privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. The this compound structure, in particular, presents a versatile template for the development of targeted therapeutics, especially kinase inhibitors for cancer treatment. The strategic placement of the bromine atom at the C7 position and the amino group at the C3 position allows for diverse chemical modifications to explore and optimize biological activity.
This guide summarizes the key findings from a study on a series of 3-aminoisoquinolin-1(2H)-one analogs, which share a significant structural similarity with the this compound core. The primary difference lies in the presence of a carbonyl group at the C1 position in the analogs studied. Despite this, the SAR data provides a strong foundation for understanding how substitutions on the isoquinolin-3-amine framework impact anticancer efficacy.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-one derivatives against a panel of 60 human cancer cell lines. The data is presented as the mean of the logarithm of the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values. A more negative value indicates higher potency.
| Compound ID | R (Substitution at 3-amino group) | R1 (Substitution at C4) | Mean lgGI50 | Mean lgTGI | Mean lgLC50 |
| 8 | Phenyl | H | -4.41 | < -4.0 | < -4.0 |
| 9 | 4-Tolyl | H | -4.40 | < -4.0 | < -4.0 |
| 10 | Pyrazol-3-yl | H | -4.89 | -4.21 | < -4.0 |
| 11 | Pyridin-2-yl | H | -4.95 | -4.22 | < -4.0 |
| 12 | Thiazol-2-yl | H | -5.18 | -4.10 | < -4.0 |
| 13 | Phenyl | Acetyl | -4.38 | < -4.0 | < -4.0 |
| 14 | Thiazol-2-yl | Acetyl | -4.68 | < -4.0 | < -4.0 |
| 15 | Phenyl | Benzoyl | -4.43 | < -4.0 | < -4.0 |
| 16 | Thiazol-2-yl | Benzoyl | -4.37 | < -4.0 | < -4.0 |
Data extracted from a study by Potikha, L. M., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 52-63.[1][2][3]
Key Observations from the SAR Data:
-
Influence of the 3-amino substituent (R): The nature of the substituent at the 3-amino position significantly impacts the anticancer activity. Heteroaryl substituents (compounds 10 , 11 , 12 ) generally lead to greater potency compared to simple aryl groups (compounds 8 , 9 ). The thiazol-2-ylamino derivative (12 ) was the most potent compound identified in this series.[1]
-
Effect of C4 substitution (R1): Acylation at the C4 position of the isoquinoline ring (compounds 13-16 ) generally resulted in a decrease in anticancer activity compared to the unsubstituted analogs.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
NCI-60 Human Tumor Cell Line Screen
The in vitro anticancer activity of the 3-aminoisoquinolin-1(2H)-one derivatives was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This assay evaluates the effect of a test compound on the growth of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Methodology:
-
Cell Plating: The cancer cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment and growth.
-
Compound Addition: The test compounds are added to the wells at a single concentration (typically 10 µM) and incubated for an additional 48 hours.
-
Cell Viability Assessment: After the incubation period, the cells are fixed in situ with trichloroacetic acid.
-
Staining: The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.
-
Measurement: The excess dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the total cellular protein, which is an indicator of cell mass.
-
Data Analysis: The growth inhibition is calculated relative to control wells (no compound) and a baseline measurement at the time of compound addition (T0). The results are expressed as a percentage of growth. A value of 100 represents no growth inhibition, a value of 0 represents total growth inhibition (cytostatic effect), and a value of -100 represents 100% cell killing (cytotoxic effect). For compounds showing significant activity, a five-dose response curve is generated to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Experimental workflow for the NCI-60 screen.
References
A Comparative Spectroscopic Analysis of 7-Bromoisoquinolin-3-amine and Its Synthetic Precursors
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals offering a comparative analysis of the spectroscopic data for 7-Bromoisoquinolin-3-amine and its key precursors. This guide provides supporting experimental data, detailed methodologies, and visual representations of synthetic pathways to aid in the identification and characterization of this important pharmaceutical intermediate.
This compound is a valuable building block in medicinal chemistry, offering two reactive sites for further functionalization in the development of novel therapeutic agents. Accurate identification and differentiation from its precursors are critical for ensuring the purity and identity of synthesized compounds. This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its common precursors: isoquinoline, 7-bromoisoquinoline, and isoquinolin-3-amine.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually approached via two primary retrosynthetic pathways: the bromination of isoquinolin-3-amine or the amination of 7-bromoisoquinoline. Both pathways utilize isoquinoline as the fundamental starting material. The choice of route often depends on the availability of starting materials and the desired regioselectivity.
Caption: Synthetic routes to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for monitoring reaction progress and confirming the identity of the final product.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in searched literature. |
| Isoquinolin-3-amine | Data not available in searched literature. |
| 7-Bromoisoquinoline | 9.25 (s, 1H), 8.52 (d, 1H), 8.15 (s, 1H), 7.82 (d, 1H), 7.70 (d, 1H), 7.60 (t, 1H) |
| Isoquinoline | 9.22 (s, 1H, H-1), 8.50 (d, 1H, H-4), 7.80 (d, 1H, H-5), 7.70 (d, 1H, H-7), 7.62 (t, 1H, H-6), 7.58 (d, 1H, H-3)[1] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in searched literature. |
| Isoquinolin-3-amine | 157.0, 152.0, 138.1, 129.8, 128.8, 127.3, 124.5, 121.2, 109.9[2] |
| 7-Bromoisoquinoline | Data not available in searched literature. |
| Isoquinoline | 152.7 (C-1), 143.2 (C-3), 135.9 (C-4a), 130.4 (C-8), 128.8 (C-5), 127.5 (C-7), 127.3 (C-4), 126.5 (C-6), 120.6 (C-8a) |
Infrared (IR) Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | N-H stretching (amine): ~3200-3500, C-Br stretching: ~550-650 (predicted)[3] |
| Isoquinolin-3-amine | Data not available in searched literature. |
| 7-Bromoisoquinoline | Data not available in searched literature. |
| Isoquinoline | 3050 (aromatic C-H stretch), 1620, 1580, 1500 (C=C and C=N ring stretching)[4][5] |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) |
| This compound | 222/224 (due to Br isotopes)[6] |
| Isoquinolin-3-amine | 144[2] |
| 7-Bromoisoquinoline | 207/209 (due to Br isotopes)[7] |
| Isoquinoline | 129[8][9] |
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of an aryl bromide.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
7-Bromoisoquinoline
-
An amine source (e.g., benzophenone imine, followed by hydrolysis)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add 7-bromoisoquinoline, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe, followed by the amine source.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, quench appropriately, and perform an aqueous workup.
-
The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[10] The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its precursors. The provided data and protocols will aid in the unambiguous identification of these compounds in a research and development setting.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1192815-02-3 | Benchchem [benchchem.com]
- 4. OPG [opg.optica.org]
- 5. Infrared and Electronic Absorption Spectra of Isoquinoline [opg.optica.org]
- 6. This compound | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoquinoline [webbook.nist.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
Assessing the Target Selectivity of 7-Bromoisoquinolin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-bromoisoquinolin-3-amine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. This guide provides a comparative framework for assessing the target selectivity of this compound derivatives, offering insights into relevant experimental methodologies and data interpretation.
While comprehensive public data on the kinase selectivity of a wide range of this compound derivatives is limited, this guide utilizes data from structurally related isoquinoline compounds to illustrate the assessment process. The principles and protocols outlined herein are broadly applicable to the characterization of novel kinase inhibitors derived from the this compound core.
Comparative Analysis of Kinase Inhibitory Activity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. The following table presents the kinase inhibitory activity of a series of pyrazolo[3,4-g]isoquinoline derivatives, which share a core isoquinoline structure. This data serves as an example of how the selectivity of such compounds can be quantified and compared. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Modification | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9/CycT IC50 (nM) | Reference |
| 1a' | 4-H, 8-NO2 (methanesulfonate salt) | 200 | >1000 | >1000 | >1000 | [1] |
| 1b | 4-Me, 8-NO2 | 57 | 68 | 100 | 250 | [1] |
| 1c | 4-Et, 8-NO2 | 66 | 165 | 180 | 330 | [1] |
| 2a | 4-H, 8-NH2 | 110 | 120 | 130 | 150 | [1] |
| 2b | 4-Me, 8-NH2 | 85 | 200 | 250 | 400 | [1] |
| 2c | 4-Et, 8-NH2 | 62 | 250 | 250 | 500 | [1] |
This table is adapted from a study on pyrazolo[3,4-g]isoquinoline derivatives and is presented as a representative example of kinase selectivity data for an isoquinoline-based scaffold.[1]
Key Experimental Protocols
Accurate and reproducible experimental protocols are essential for the reliable assessment of kinase inhibitor selectivity. Below are detailed methodologies for key experiments commonly employed in the characterization of compounds such as this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the test compound solution or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and, in a coupled reaction, generates a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Materials:
-
Cells engineered to express the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plate and incubate overnight to allow for cell attachment.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Add the diluted test compounds to the wells.
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate in a CO2 incubator at 37°C for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (tracer).
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value for target engagement by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms and Workflows
Diagrams are invaluable tools for illustrating the complex signaling pathways targeted by kinase inhibitors and the experimental workflows used to characterize them.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Isoquinoline-Based and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, with a focus on the isoquinoline scaffold as a key chemical starting point. Due to the limited availability of comprehensive public data on inhibitors directly derived from 7-Bromoisoquinolin-3-amine, this guide utilizes the well-characterized isoquinoline-based inhibitor, Fasudil, as a representative compound. Its selectivity is contrasted with the notoriously promiscuous inhibitor, Staurosporine, and the more selective inhibitor, BI-2536, to offer a broad perspective on kinase inhibitor cross-reactivity.
This guide will delve into the quantitative cross-reactivity data for these selected inhibitors, present detailed experimental protocols for key kinase profiling assays, and visualize critical biological pathways and experimental workflows to provide a comprehensive resource for informed decision-making in drug discovery.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following tables summarize the cross-reactivity of Fasudil, Staurosporine, and BI-2536 against a panel of kinases. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor at a concentration of 1 µM, providing a standardized measure of inhibition. A lower percentage indicates stronger inhibition.
Table 1: Cross-Reactivity Profile of Fasudil (Isoquinoline-Based Inhibitor)
| Kinase Target | Kinase Family | % Activity Remaining @ 1µM |
| ROCK1 | AGC | 15 |
| ROCK2 | AGC | 10 |
| PKA | AGC | 65 |
| PKG | AGC | 55 |
| MLCK | CAMK | 70 |
| CAMK2A | CAMK | 85 |
| p38α | CMGC | 90 |
| JNK1 | CMGC | 92 |
| SRC | TK | 95 |
| ABL1 | TK | 98 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Cross-Reactivity Profile of Staurosporine (Promiscuous Inhibitor)
| Kinase Target | Kinase Family | % Activity Remaining @ 1µM |
| PKCα | AGC | <5 |
| PKA | AGC | <5 |
| ROCK1 | AGC | <10 |
| CAMK2A | CAMK | <10 |
| CDK2 | CMGC | <5 |
| SRC | TK | <10 |
| ABL1 | TK | <10 |
| VEGFR2 | TK | <15 |
| EGFR | TK | <20 |
| p38α | CMGC | <15 |
Data is representative and compiled from various sources for illustrative purposes.
Table 3: Cross-Reactivity Profile of BI-2536 (Selective PLK1 Inhibitor)
| Kinase Target | Kinase Family | % Activity Remaining @ 1µM |
| PLK1 | Other | <1 |
| PLK2 | Other | 5 |
| PLK3 | Other | 10 |
| AURKA | Other | 80 |
| AURKB | Other | 75 |
| CDK1 | CMGC | 85 |
| CDK2 | CMGC | 90 |
| SRC | TK | 98 |
| ABL1 | TK | 99 |
| ROCK1 | AGC | 95 |
Data is representative and compiled from various sources for illustrative purposes.
Key Signaling Pathway: The ROCK Signaling Cascade
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a central regulator of cell shape, motility, and contraction. It is a primary target for the isoquinoline-based inhibitor, Fasudil.
Experimental Protocols for Kinase Profiling
Accurate and reproducible data are the bedrock of kinase inhibitor profiling. Below are detailed methodologies for commonly employed assays.
KINOMEscan™ Competition Binding Assay
This high-throughput assay measures the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound is incubated in solution with the tagged kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the vehicle control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
Radiometric Filter-Binding Assay
This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
Principle: This assay directly measures the catalytic activity of a kinase by incubating the enzyme with a substrate and radiolabeled ATP (usually [γ-³²P]ATP or [γ-³³P]ATP). The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Methodology:
-
Reaction Setup: In a microtiter plate, the kinase, substrate (peptide or protein), and test inhibitor are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The substrate binds to the membrane, while unincorporated ATP is washed away.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of incorporated phosphate is calculated, and the percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to a vehicle control.
ADP-Glo™ Luminescent Kinase Assay
This is a homogeneous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Methodology:
-
Kinase Reaction: The kinase reaction is performed in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the unconsumed ATP.
-
ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture. The newly synthesized ATP is immediately consumed by the luciferase to produce light.
-
Measurement: The luminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence is directly proportional to the amount of ADP produced and, therefore, the kinase activity. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. While the isoquinoline scaffold, as exemplified by Fasudil, can yield potent and relatively selective inhibitors, no inhibitor is entirely specific. A thorough understanding of an inhibitor's off-target profile, as highlighted by the comparison with the promiscuous Staurosporine and the more selective BI-2536, is essential for interpreting biological data and predicting potential clinical outcomes. The use of robust and well-characterized experimental methodologies, such as those detailed in this guide, is fundamental to generating the high-quality data required for advancing safe and effective kinase-targeted therapies.
Safety Operating Guide
Safe Disposal of 7-Bromoisoquinolin-3-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 7-Bromoisoquinolin-3-amine, a compound that requires careful management due to its potential hazards.
Hazard and Safety Summary
This compound presents several health and environmental risks that necessitate stringent safety protocols during handling and disposal. All personnel must be familiar with the following hazards and the required personal protective equipment (PPE).
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Chemical-resistant gloves, lab coat, eye protection (safety goggles or face shield). |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2] | Prevent release to the environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers. This procedure should be performed in a designated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE) and Preparation:
-
Ensure all required PPE is worn correctly before handling the chemical. This includes a lab coat, chemical-resistant gloves, and safety goggles.[3]
-
Work in a well-ventilated area, ideally within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Have an emergency eyewash station and safety shower readily accessible.[2]
2. Management of Unused or Waste this compound:
-
Do not dispose of this compound down the drain or in regular trash. This is crucial to prevent environmental contamination, given its high toxicity to aquatic life.[2]
-
For solid waste, carefully transfer the material into a clearly labeled, sealed container designated for hazardous chemical waste.
-
If dealing with a solution, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for large quantities.
-
Once absorbed, scoop the mixture into a designated hazardous waste container.
3. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and place it in a labeled container for liquid chemical waste.
-
After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Puncture or otherwise mark the container to prevent reuse.
4. Final Disposal:
-
All waste containers must be clearly labeled with the chemical name ("Waste this compound") and the associated hazard symbols.
-
Store the sealed waste containers in a designated, secure area for hazardous waste, away from incompatible materials such as strong oxidizing agents.[4]
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Bromoisoquinolin-3-amine
Essential Safety and Handling Guide for 7-Bromoisoquinolin-3-amine
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[2][4] |
Operational and Disposal Plans
Handling Procedures
Adherence to the following step-by-step procedures is mandatory when working with this compound.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[2][5]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
-
PPE Inspection: Inspect all PPE for damage before use.
Step 2: Donning PPE
-
Don all required PPE as outlined in the table above before entering the designated handling area.
Step 3: Chemical Handling
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood. Use appropriate glassware and ensure the apparatus is securely assembled.
Step 4: Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[4]
Spill Containment and Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: Collect all solid waste and contaminated disposables (e.g., gloves, wipes) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Aqueous Waste: Collect any aqueous waste containing this compound in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[5]
Experimental Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
